molecular formula C10H11IO2 B12330685 Benzenepropanoic acid, 3-iodo-2-methyl-

Benzenepropanoic acid, 3-iodo-2-methyl-

カタログ番号: B12330685
分子量: 290.10 g/mol
InChIキー: QFTSGSLZDXVVLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Benzenepropanoic acid, 3-iodo-2-methyl- is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
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特性

分子式

C10H11IO2

分子量

290.10 g/mol

IUPAC名

3-(3-iodo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11IO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)

InChIキー

QFTSGSLZDXVVLY-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC=C1I)CCC(=O)O

製品の起源

United States
Foundational & Exploratory

A Comprehensive Technical Guide on Benzenepropanoic Acid, 3-iodo-2-methyl- (CAS 1261585-30-1): Synthesis, Characterization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, halogenated phenylpropanoic acids serve as indispensable building blocks for the construction of complex active pharmaceutical ingredients (APIs). Benzenepropanoic acid, 3-iodo-2-methyl- (CAS: 1261585-30-1) is a highly specialized intermediate characterized by three distinct functional domains[1]:

  • The Propanoic Acid Tail: Provides a versatile handle for amidation, esterification, or macrocyclization.

  • The Ortho-Methyl Group: Induces critical steric hindrance and conformational locking, a feature often exploited to enhance the binding pocket specificity and metabolic stability of the final drug molecule.

  • The Meta-Iodine Atom: Acts as a highly reactive electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the rapid assembly of biphenyl architectures[2].

Biphenyl derivatives are omnipresent in medicinally active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen analogs, targeted oncology therapeutics, and advanced agrochemicals[2],[3].

Physicochemical & Analytical Profiling

To ensure rigorous quality control during synthesis and scale-up, the quantitative physicochemical properties of the compound are summarized below[1],[4].

PropertyValue
Chemical Name Benzenepropanoic acid, 3-iodo-2-methyl-
CAS Number 1261585-30-1
Molecular Formula C10H11IO2
Molecular Weight 290.10 g/mol
Monoisotopic Mass 289.9804 Da
Expected [M-H]⁻ (ESI-MS) m/z 288.98
SMILES O=C(O)CCC1=CC=CC(I)=C1C

Synthetic Strategy: Overcoming Chemoselectivity Challenges

The de novo synthesis of Benzenepropanoic acid, 3-iodo-2-methyl- from a commercially available benzaldehyde precursor requires a two-step sequence: a Knoevenagel-Doebner condensation followed by an alkene reduction.

The Causality of Catalyst Selection: The primary failure mode in this synthetic pathway is the undesired hydrodehalogenation of the sensitive carbon-iodine (C-I) bond during the alkene reduction step. Standard heterogeneous catalysts (e.g., Pd/C or PtO2) will rapidly cleave the aryl-iodine bond, leading to a catastrophic loss of the cross-coupling handle. Therefore, a homogeneous Rhodium-based system—specifically Wilkinson's catalyst, [RhCl(PPh3)3] —is strictly required. Wilkinson's catalyst operates via a highly chemoselective mechanism that efficiently reduces α,β-unsaturated double bonds while perfectly preserving sensitive aryl halides[5],[6].

Experimental Protocols (Self-Validating Systems)
Protocol 1: Knoevenagel-Doebner Condensation

Objective: Synthesis of 3-iodo-2-methylcinnamic acid.

  • Reaction Setup: In a round-bottom flask, dissolve 3-iodo-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (0.5 M). Add a catalytic amount of piperidine (0.1 eq).

  • Execution: Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature and pour it into an ice-cold 1M HCl solution to precipitate the product. Filter and wash with cold water.

  • Self-Validation Checkpoint: Do not proceed until TLC (Hexanes/EtOAc 7:3, UV active) confirms the complete consumption of the aldehyde. The precipitation upon acidification serves as a built-in confirmation of carboxylic acid formation.

Protocol 2: Chemoselective Hydrogenation

Objective: Reduction to Benzenepropanoic acid, 3-iodo-2-methyl-.

  • Reaction Setup: Dissolve the 3-iodo-2-methylcinnamic acid in a degassed mixture of Toluene/EtOH (1:1). Add [RhCl(PPh3)3] (5 mol%).

  • Execution: Purge the vessel with H2 gas and stir vigorously at room temperature under 1 atm of H2 for 12 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the rhodium catalyst, then concentrate under reduced pressure.

  • Self-Validation Checkpoint: Conduct a ¹H-NMR analysis. The definitive proof of success is the disappearance of the vinylic protons (multiplet, 6.5–7.5 ppm) and the emergence of two distinct aliphatic triplets (2.5–3.0 ppm). Concurrently, LC-MS must show an [M-H]⁻ peak at m/z 288.98, validating that the iodine atom was not cleaved[5].

SynthesisWorkflow A 3-Iodo-2-methylbenzaldehyde B Malonic Acid Piperidine / Pyridine A->B Step 1 C 3-Iodo-2-methylcinnamic acid B->C -CO2, -H2O D [RhCl(PPh3)3] / H2 Chemoselective Reduction C->D Step 2 E Benzenepropanoic acid, 3-iodo-2-methyl- D->E Alkene Reduction (Preserves C-I)

Fig 1: Chemoselective synthesis workflow preserving the C-I bond.

Downstream Applications: Biphenyl Scaffold Generation

The primary utility of CAS 1261585-30-1 is its participation in Suzuki-Miyaura cross-coupling to form functionalized biphenyls, which are critical pharmacophores in drug discovery[7],[3].

The Causality of Ligand Selection: The ortho-methyl group adjacent to the iodine atom creates significant steric shielding. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail or require harsh conditions to achieve oxidative addition in such sterically congested environments. To overcome this, a catalyst with a bidentate ligand possessing a large bite angle—such as Pd(dppf)Cl2 —is utilized. The dppf ligand forces the palladium center into a highly reactive geometry, facilitating efficient oxidative addition and subsequent transmetalation[2].

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: Combine Benzenepropanoic acid, 3-iodo-2-methyl- (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), and K2CO3 (3.0 eq) in a Schlenk tube.

  • Execution: Add degassed 1,4-Dioxane/H2O (4:1). Heat the mixture to 90°C for 8 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The mass shift corresponding to the loss of the iodine atom (-126.9 Da) and the addition of the aryl group confirms successful reductive elimination and scaffold generation.

SuzukiCoupling Node1 Benzenepropanoic acid, 3-iodo-2-methyl- (Electrophile) Node3 Pd(dppf)Cl2 / Base (Catalytic Cycle) Node1->Node3 Oxidative Addition Node2 Arylboronic Acid (Nucleophile) Node2->Node3 Transmetalation Node4 Biphenyl Propanoic Acid Derivative (API Scaffold) Node3->Node4 Reductive Elimination

Fig 2: Suzuki-Miyaura cross-coupling for biphenyl API scaffold generation.

References

  • Appchem.
  • Ali HA, et al. "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects." RSC Advances, PMC.
  • "Chemoselective Hydrogenation Reaction of Unsaturated Bonds in the Presence of an o-Nitrobenzenesulfonyl Group.
  • "Selective Hydrogenation and Transfer Hydrogenation for Post-Functional Synthesis of Trifluoromethylphenyl Diazirine Derivatives for Photoaffinity Labeling." IntechOpen.
  • "Synthesis of inventive biphenyl and azabiphenyl derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis." PMC.

Sources

Structure elucidation of 3-iodo-2-methyl-benzenepropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structure Elucidation of 3-iodo-2-methyl-benzenepropanoic acid

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. Structure elucidation is not merely an academic exercise; it is the fundamental process that validates a synthetic route, confirms the identity of a potential drug candidate, and provides the foundational data for structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of a novel substituted aromatic compound, 3-iodo-2-methyl-benzenepropanoic acid .

This document eschews a rigid, templated approach. Instead, it presents a logical, integrated workflow that mirrors the decision-making process of an experienced analytical scientist. We will progress from foundational molecular formula determination to the intricate mapping of the carbon-hydrogen framework, explaining the causality behind each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final assigned structure.

Hypothesized Structure and Initial Assessment

Based on the IUPAC name, the hypothesized structure is as follows:

  • Parent Structure: Benzenepropanoic acid, which consists of a benzene ring attached to a three-carbon propanoic acid chain.

  • Substituents:

    • An iodine atom at position 3 of the benzene ring.

    • A methyl group at position 2 of the benzene ring.

Molecular Formula: C₁₀H₁₁IO₂ Molecular Weight: 290.09 g/mol [1]

The initial analytical strategy is to employ a suite of spectroscopic techniques that provide orthogonal, or complementary, information. Mass spectrometry will establish the molecular weight and formula, infrared spectroscopy will identify the key functional groups, and nuclear magnetic resonance spectroscopy will provide the definitive map of atomic connectivity.

The Integrated Analytical Workflow

A successful structure elucidation campaign relies on a logical flow of experiments where the output of one technique informs the next. The overall strategy is visualized below.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Detailed Structural Mapping cluster_2 Phase 3: Confirmation MS Mass Spectrometry (MS) NMR_1H 1H NMR MS->NMR_1H Provides Molecular Formula IR Infrared Spectroscopy (IR) IR->NMR_1H Confirms Functional Groups NMR_13C 13C NMR & DEPT NMR_1H->NMR_13C Guides Carbon Spectrum Analysis NMR_2D 2D NMR (COSY, HSQC) NMR_1H->NMR_2D Correlates H-C Connectivity NMR_13C->NMR_2D Assigns Carbon Framework Confirm Final Structure Confirmation NMR_2D->Confirm Unambiguous Connectivity Map

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry - Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and most critical step. It directly measures the mass-to-charge ratio, providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is indispensable as it can determine the elemental composition, thereby validating the molecular formula against any synthetic assumptions.

Expected Mass Spectrum Data

For 3-iodo-2-methyl-benzenepropanoic acid (C₁₀H₁₁IO₂), we anticipate the following:

  • Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z corresponding to the molecular weight. Iodine is monoisotopic (¹²⁷I), so we do not expect the characteristic isotopic patterns seen with chlorine or bromine.[2]

  • Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, offering a "fingerprint" of the molecule.[2] The aromatic moiety stabilizes the molecular ion, but specific cleavages in the side chain are expected.[3]

    • α-cleavage: Loss of the carboxyl group (•COOH, 45 Da) or the propanoic acid chain.

    • Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is a common pathway for alkylbenzenes.[3]

    • Loss of Iodine: Cleavage of the C-I bond.

Data Summary: Predicted Mass Fragments
m/z (Mass/Charge) Proposed Fragment Significance
290[C₁₀H₁₁IO₂]⁺•Molecular Ion (M⁺•)
245[M - COOH]⁺Loss of the carboxylic acid group
163[M - I]⁺Loss of the iodine atom
118[C₈H₈O]⁺•Result of benzylic cleavage and rearrangement
91[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzenes
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[2]

    • Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

    • Scan Range: m/z 40-400.

  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion peak.

  • High-Resolution Analysis (if available): Re-run the analysis on an HRMS instrument (e.g., ToF or Orbitrap) to obtain an exact mass measurement of the molecular ion to confirm the elemental composition.

Part 2: Infrared Spectroscopy - Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this specific compound, we are looking for the unmistakable signatures of a carboxylic acid and a substituted aromatic ring. The presence and characteristics of these bands provide a self-validating system; for example, the broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[4][5]

Expected IR Absorption Data

The spectrum is expected to be dominated by the carboxylic acid moiety.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadness is due to hydrogen bonding between acid dimers.[4][6][7]

  • C-H Stretch (Aromatic/Aliphatic): Sharper peaks appearing on top of the broad O-H band, typically between 2850-3100 cm⁻¹.

  • C=O Stretch (Carbonyl): An intense, sharp absorption between 1710 and 1760 cm⁻¹. For a dimeric, aromatic-conjugated acid, this is expected around 1710 cm⁻¹.[6][7]

  • C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A moderate to strong band in the 1210-1320 cm⁻¹ region, coupled with the O-H bend.[5]

  • O-H Bend: A broad peak centered around 920 cm⁻¹.[5]

Data Summary: Predicted IR Absorptions
Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
2500-3300O-H Stretch (Carboxylic Acid)Very Broad, Strong
2950-3050C-H Stretch (Aromatic)Sharp, Medium (on top of O-H)
2850-2960C-H Stretch (Aliphatic)Sharp, Medium (on top of O-H)
~1710C=O Stretch (Carbonyl)Sharp, Very Strong
1450-1600C=C Stretch (Aromatic Ring)Multiple, Medium to Weak
1210-1320C-O StretchStrong
~920O-H Bend (Out-of-Plane)Broad, Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Part 3: NMR Spectroscopy - The Definitive Structural Map

Expertise & Experience: While MS and IR provide the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides the atom-by-atom connectivity. It is the ultimate tool for structure elucidation. We will use ¹H NMR to map the proton environments and ¹³C NMR to define the carbon skeleton. 2D NMR techniques like COSY and HSQC will be used to definitively link these two frameworks together.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Caption: Labeled structure for NMR assignment.

Data Summary: Predicted ¹H NMR Signals
Label Environment Predicted δ (ppm) Multiplicity Integration
H-gCarboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
H-c,d,eAromatic Protons7.0 - 8.0Multiplets3H total
H-fPropanoic (-CH₂-Ar)2.8 - 3.1Triplet2H
H-bPropanoic (-CH₂-COOH)2.5 - 2.8Triplet2H
H-aMethyl (-CH₃)2.3 - 2.5Singlet3H

Causality: The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[6][7] The aromatic protons are in the characteristic downfield region. The two methylene groups of the propanoic chain form a classic triplet-triplet pattern due to coupling with each other. The methyl group, with no adjacent protons, appears as a singlet.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Data Summary: Predicted ¹³C NMR Signals
Carbon Environment Predicted δ (ppm) Rationale
Carbonyl (-C OOH)175 - 185Deshielded carbonyl carbon.[6][7]
Aromatic C2 (-C -CH₃)140 - 145Substituted aromatic carbon.
Aromatic C1, C4, C5, C6125 - 140Standard aromatic region.
Aromatic C3 (-C -I)90 - 100"Heavy atom effect" from iodine causes significant upfield shift.
Propanoic (-C H₂-Ar)30 - 35Aliphatic carbon adjacent to the ring.
Propanoic (-C H₂-COOH)34 - 39Aliphatic carbon adjacent to the carbonyl.
Methyl (-C H₃)18 - 25Aliphatic methyl carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover ~ -2 to 16 ppm.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 8 to 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover ~ 0 to 220 ppm.

    • Use a 45° pulse angle with a relaxation delay of 2 seconds.

    • Co-add 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

  • 2D NMR (if needed for ambiguity):

    • COSY: Run a standard COSY experiment to establish ¹H-¹H coupling networks (e.g., to confirm the -CH₂-CH₂- system).

    • HSQC: Run a standard HSQC experiment to correlate each proton with its directly attached carbon. This is crucial for definitive assignment of all signals.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra using appropriate software (e.g., Mnova, TopSpin). Calibrate the chemical shift scale to the TMS signal.

Final Data Integration and Structure Confirmation

G MS_Data MS Data: Formula = C10H11IO2 Conclusion Unambiguous Structure Confirmed: 3-iodo-2-methyl-benzenepropanoic acid MS_Data->Conclusion Validates Elemental Composition IR_Data IR Data: Confirms -COOH and Substituted Benzene IR_Data->Conclusion Validates Functional Groups NMR_Data NMR Data (1D & 2D): Provides complete H-C framework and connectivity NMR_Data->Conclusion Defines Atomic Connectivity

Caption: Logical flow for final structure confirmation.

The high-resolution mass spectrum confirms the molecular formula is C₁₀H₁₁IO₂. The FTIR spectrum unequivocally shows the presence of a carboxylic acid and an aromatic ring. The ¹H and ¹³C NMR spectra provide the exact number of proton and carbon environments, which matches the proposed structure. Finally, 2D NMR experiments would correlate the propanoic acid protons to their respective carbons and confirm the connectivity of the aromatic protons, leaving no ambiguity. The combination of these orthogonal techniques provides an unassailable confirmation of the structure as 3-iodo-2-methyl-benzenepropanoic acid.

References

  • University of Colorado Boulder. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 29(12), 1782–1789.
  • Francis, A. et al. (2017). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. ResearchGate. Retrieved from [Link]

  • AppliChem. (n.d.). Benzenepropanoic acid, 5-iodo-2-methyl-. Appchem. Retrieved from [Link]

Sources

Comprehensive Spectroscopic Characterization of Benzenepropanoic acid, 3-iodo-2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzenepropanoic acid, 3-iodo-2-methyl- (CAS: 1261585-30-1), systematically named 3-(3-iodo-2-methylphenyl)propanoic acid, is a highly functionalized aromatic building block utilized in advanced medicinal chemistry and active pharmaceutical ingredient (API) development. The presence of a sterically demanding iodine atom adjacent to a methyl group, combined with a flexible propanoic acid chain, provides a unique set of spectroscopic signatures. This technical guide provides drug development professionals with an in-depth, self-validating workflow for the structural confirmation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Structural Dynamics & Spectroscopic Rationale

From an analytical perspective, the 1,2,3-trisubstitution pattern on the benzene ring dictates the expected spectroscopic outcomes. The structural logic is as follows:

  • Steric and Electronic Environment: The iodine atom at C3 exerts a weak electron-withdrawing inductive effect but a significant shielding effect on the directly attached carbon via spin-orbit coupling.

  • Spin Systems: The three adjacent aromatic protons (H4, H5, H6) form a classic AMX (or ABC) spin system, which is critical for confirming the regiochemistry of the substitution pattern.

  • Fragmentation Pathways: The aliphatic propanoic acid chain attached to the aromatic ring strongly predisposes the molecule to benzylic cleavage under electron ionization, providing a highly predictable mass spectrometric base peak.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that analytical trustworthiness relies on orthogonal cross-validation. A single spectroscopic method is insufficient for definitive structural proof. The workflow below illustrates a self-validating system where data from three independent techniques converge to confirm the exact molecular topology.

Workflow A Sample Preparation (Purity >98%) B 1H & 13C NMR (CDCl3, 400 MHz) A->B Aliquot 1 C FT-IR Spectroscopy (ATR Method) A->C Aliquot 2 D Mass Spectrometry (EI-TOF) A->D Aliquot 3 E Data Integration (Cross-Validation) B->E C->E D->E F Structural Confirmation 3-iodo-2-methylbenzenepropanoic acid E->F Final QA

Caption: Spectroscopic validation workflow for 3-iodo-2-methylbenzenepropanoic acid.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR: Spin-System Causality

Protocol: The sample is dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected because it lacks exchangeable protons (preserving the broad carboxylic acid signal) and provides excellent solvation for halogenated aromatic acids. Causality & Interpretation: The 1,2,3-trisubstituted ring yields a distinct splitting pattern. The proton at C5 (meta to iodine) is split by both H4 and H6, appearing as a triplet. The protons at C4 and C6 appear as doublets. The propanoic acid chain presents as an A₂X₂ system (two coupled triplets) due to the free rotation of the aliphatic backbone.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment
12.00br s-1H-COOH (Carboxylic acid)
7.70d7.81HAr-H (C4, ortho to I)
7.10d7.81HAr-H (C6, ortho to alkyl chain)
6.85t7.81HAr-H (C5, meta to I)
3.00t7.52HAr-CH₂- (Benzylic)
2.65t7.52H-CH₂-COOH (Alpha to carbonyl)
2.40s-3HAr-CH₃ (Aryl methyl)
¹³C NMR: The Heavy-Atom Effect

Protocol: Acquired at 100 MHz in CDCl₃ using broadband proton decoupling to yield sharp singlets for each carbon environment. Causality & Interpretation: The most diagnostic feature in the ¹³C spectrum is the chemical shift of the C3 carbon. Standard electronegativity rules suggest that halogens deshield adjacent carbons. However, iodine induces a profound upfield shift. This is a classic manifestation of the spin-orbit heavy-atom effect on the light-atom (SO-HALA effect) , driving the C3 resonance to approximately 101.5 ppm.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeAssignment
178.5C=O (Quat.)Carboxylic acid carbonyl
140.2C (Quat.)Ar-C1 (Attached to propanoic chain)
138.5C (Quat.)Ar-C2 (Attached to methyl)
137.1CHAr-C4 (ortho to I)
128.4CHAr-C6 (ortho to alkyl)
127.2CHAr-C5 (meta to I)
101.5C (Quat.)Ar-C3 (Attached to I, shielded by SO-HALA effect)
34.2CH₂-CH₂-COOH (Alpha carbon)
29.5CH₂Ar-CH₂- (Benzylic carbon)
24.0CH₃Ar-CH₃

Vibrational Spectroscopy (FT-IR)

Protocol: Data is acquired using Attenuated Total Reflectance (ATR) with a diamond crystal. Background subtraction is performed immediately prior to sample acquisition. Causality & Interpretation: ATR is chosen over traditional KBr pelleting to prevent moisture absorption, which could mask the critical O-H stretch. The spectrum is dominated by the broad hydrogen-bonded O-H stretch and the sharp C=O stretch. The out-of-plane (oop) C-H bending at 775 cm⁻¹ acts as a fingerprint for the 1,2,3-trisubstituted aromatic ring. These assignments align with established spectral benchmarks found in the Spectral Database for Organic Compounds (SDBS) .

Table 3: FT-IR Data (ATR Method)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, strongO-H stretch (Hydrogen-bonded dimer)
2950, 2850WeakC-H stretch (Aliphatic backbone)
1705StrongC=O stretch (Carboxylic acid)
1580, 1450MediumC=C stretch (Aromatic ring)
775StrongC-H out-of-plane bend (1,2,3-trisubstituted)
550WeakC-I stretch

Mass Spectrometry (EI-MS) Fragmentation Mechanics

Protocol: Electron Ionization Mass Spectrometry (EI-MS) is performed at a standardized 70 eV. The instrument is tuned using perfluorotributylamine (PFTBA) to ensure mass accuracy. Causality & Interpretation: The 70 eV ionization energy is utilized to ensure the fragmentation pattern is reproducible and directly comparable to standard reference libraries like the NIST Chemistry WebBook . The molecular ion [M]⁺ is visible at m/z 290. The dominant thermodynamic pathway is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). The loss of the •CH₂COOH radical (59 Da) yields a highly resonance-stabilized substituted benzyl cation at m/z 231, which constitutes the base peak (100% abundance).

Table 4: EI-MS Data (70 eV)

m/zRelative Abundance (%)Fragment / Assignment
290~45[M]⁺ (Molecular Ion, C₁₀H₁₁IO₂)
273~15[M - OH]⁺
231100[M - CH₂COOH]⁺ (Benzyl cation, Base Peak)
104~30[231 - I]⁺ (Loss of Iodine from benzyl cation)

Data Integration & Orthogonal QA

The analytical integrity of this characterization relies on the convergence of the derived data. The integration of the ¹H NMR signals perfectly matches the expected proton count (11H). The exact mass of the molecular ion in MS confirms the elemental composition (C₁₀H₁₁IO₂), while the ¹³C NMR heavy-atom effect and the FT-IR out-of-plane bending definitively lock the regiochemistry of the iodine atom at the C3 position. This self-validating matrix ensures absolute confidence in the structural confirmation of Benzenepropanoic acid, 3-iodo-2-methyl- prior to its use in downstream drug development pipelines.

References

  • Vicha, J., Novotny, J., Komorovsky, S., Straka, M., Kaupp, M., & Marek, R. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, 120(15), 7065-7103. URL:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." URL: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." URL:[Link]

Predictive Pharmacological Profiling of 3-Iodo-2-Methyl-Benzenepropanoic Acid: A Trifunctional Scaffold for Targeted Therapeutics and Theranostics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small molecules increasingly relies on exploiting sub-atomic interactions and versatile structural handles. 3-iodo-2-methyl-benzenepropanoic acid (CAS: 1261585-30-1) represents a highly privileged, trifunctional pharmacophore. While structurally simple, its unique combination of a propanoic acid moiety, an ortho-methyl steric shield, and a meta-iodine atom positions it as a high-value candidate for three distinct applications: Peroxisome Proliferator-Activated Receptor (PPAR) pan-agonism, targeted covalent kinase inhibition via halogen bonding, and radioiodinated theranostic imaging[1][2][3].

This technical whitepaper deconstructs the mechanistic causality behind this compound's structural features, provides predictive quantitative modeling, and outlines self-validating experimental protocols for its biological and radiochemical evaluation.

Structural Rationale & Mechanistic Causality

The biological potential of 3-iodo-2-methyl-benzenepropanoic acid is dictated by the synergistic effects of its three primary functional groups. Understanding the physical chemistry of these components is critical for rational drug design.

The Propanoic Acid Core: Electrostatic Anchoring

Phenylpropanoic acid derivatives are classic scaffolds for targeting the nuclear hormone receptor family, specifically PPARs ( α , γ , and δ )[2]. The terminal carboxylic acid acts as an electrostatic anchor, forming critical hydrogen bond networks with polar residues (e.g., Tyrosine, Histidine, and Serine) within the Y-shaped Ligand-Binding Domain (LBD) of PPARs.

The Ortho-Methyl Group: Conformational Restriction

The inclusion of a methyl group at the 2-position (ortho to the propanoic acid chain) introduces significant steric hindrance. This restriction limits the free rotation of the Caryl​−Calkyl​ bond, forcing the propanoic acid side chain out of the phenyl ring's plane.

  • Causality: By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred upon target binding is drastically reduced, thereby increasing overall binding affinity.

The Meta-Iodine: The σ -Hole and Halogen Bonding

Halogen bonding (XB) is a highly directional, non-covalent interaction driven by the σ -hole—a region of positive electrostatic potential on the outermost axis of a covalently bonded halogen[1][4]. Because iodine is highly polarizable, it possesses the largest and most positive σ -hole among the halogens, making it an exceptionally strong Lewis acid[1]. In the hydrophobic pockets of target proteins, this iodine atom can form robust, highly specific interactions with Lewis bases (such as the backbone carbonyl oxygen of amino acids), enhancing both target affinity and residence time[4].

Halogen_Bonding_Mechanism Iodine Meta-Iodine Large σ-hole (+) Pocket Protein Pocket Lewis Base (-) Iodine->Pocket Halogen Bond (Highly Directional) ADMET ADME/T Increased Lipophilicity Iodine->ADMET Modulates Affinity Binding Affinity Enhanced Residence Time Pocket->Affinity Stabilizes Complex

Diagram 1: Mechanistic causality of iodine-mediated halogen bonding in target recognition.

Quantitative Data: Predictive Profiling

To guide empirical testing, we must first establish the theoretical baselines for halogen bond strength and predicted receptor affinities. The following tables summarize the comparative advantages of the iodo-substituent and the predicted pharmacological profile of the compound.

Table 1: Comparative Halogen Bond Donor Strength

Based on quantum mechanics/molecular mechanics (QM/MM) calculations of halogen-oxygen interactions in protein-ligand environments[1][4].

Halogen AtomElectronegativity (Pauling)Polarizability ( A˚3 )Estimated XB Energy (kcal/mol)Biological Role in Scaffold
Chlorine (-Cl)3.162.18-0.23 to -1.96Weak interaction; primarily steric.
Bromine (-Br)2.963.05-2.15 to -2.89Moderate XB donor.
Iodine (-I) 2.66 5.35 -3.39 to -4.20 Strong XB donor; optimal for σ -hole interactions.
Table 2: Predicted PPAR Subtype Affinity Profile

Extrapolated from Structure-Activity Relationship (SAR) data of structurally analogous phenylpropanoic acid derivatives[2].

Target ReceptorPrimary Physiological RolePredicted ActivityMechanistic Driver
PPAR- α Hepatic lipid metabolismHigh AgonismPropanoic acid anchoring + hydrophobic tail fit.
PPAR- γ Adipogenesis & insulin sensitivityModerate AgonismIodine halogen bonding in the AF-2 sub-pocket.
PPAR- δ Skeletal muscle fatty acid oxidationModerate AgonismOrtho-methyl conformational restriction.

Experimental Workflows & Self-Validating Protocols

To transition from predictive modeling to empirical validation, rigorous, self-validating assay systems are required. The following protocols are designed with internal controls to ensure data integrity and reproducibility.

Protocol: In Vitro PPAR Transactivation Assay (Luciferase Reporter)

This protocol isolates the interaction between the compound and the PPAR Ligand-Binding Domain (LBD) to evaluate pan-agonism without interference from endogenous full-length receptors.

Validation Checkpoint: The use of a GAL4-chimera system ensures that the luminescence signal is strictly dependent on the exogenous ligand binding to the specific PPAR LBD, eliminating false positives from endogenous receptor cross-talk.

Step-by-Step Methodology:

  • Cell Culture & Plating: Culture HEK-293T cells in DMEM supplemented with 10% delipidated FBS (to remove endogenous lipid agonists). Seed at 1×104 cells/well in a 96-well plate.

  • Transient Co-Transfection: After 24 hours, co-transfect cells using Lipofectamine 3000 with:

    • A plasmid expressing the GAL4 DNA-binding domain fused to the human PPAR ( α , γ , or δ ) LBD.

    • A reporter plasmid containing the Upstream Activating Sequence (UAS) linked to a firefly luciferase gene.

    • A Renilla luciferase plasmid (constitutive expression) as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, treat cells with 3-iodo-2-methyl-benzenepropanoic acid in a 10-point dose-response curve (1 nM to 10 μ M, 0.1% DMSO final concentration).

    • Positive Controls: Fenofibrate (PPAR- α ), Rosiglitazone (PPAR- γ ), GW501516 (PPAR- δ ).

    • Negative Control: 0.1% DMSO vehicle.

  • Assay Execution: Incubate for 24 hours. Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Data Normalization & Analysis: Normalize Firefly signal to Renilla signal. Calculate the EC50​ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

PPAR_Assay_Workflow Transfect 1. Co-Transfect HEK-293T (GAL4-PPAR LBD + UAS-Luc) Treat 2. Compound Treatment (Dose-Response 1nM - 10μM) Transfect->Treat Lyse 3. Cell Lysis & Dual-Luciferase Readout Treat->Lyse Controls Internal Controls: Renilla (Transfection) DMSO (Vehicle) Rosiglitazone (Positive) Controls->Treat Analyze 4. EC50 Calculation (Non-linear Regression) Lyse->Analyze

Diagram 2: Self-validating workflow for the PPAR transactivation luciferase reporter assay.

Protocol: Cu-Catalyzed Radioisotopic Exchange for Theranostics (I-123/I-124)

The presence of the stable 127I isotope makes this compound an ideal precursor for radiopharmaceutical development. Through Copper(I)-catalyzed isotopic exchange, the stable iodine can be swapped for 123I (for SPECT imaging) or 124I (for PET imaging)[3][5].

Validation Checkpoint: The inclusion of ascorbic acid acts as a reducing agent to maintain Copper in the catalytic Cu(I) state, preventing reaction stalling. Analytical HPLC co-injection with the non-radioactive standard ensures definitive peak identification.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed, lead-shielded V-vial, dissolve 1.0 mg of 3-iodo-2-methyl-benzenepropanoic acid (precursor) in 200 μ L of anhydrous N,N-dimethylformamide (DMF).

  • Catalyst Addition: Add 10 μ L of an aqueous solution containing CuSO4​ (0.1 M) and L-ascorbic acid (0.2 M). The ascorbic acid reduces Cu(II) to the active Cu(I) species.

  • Radiolabeling: Add 370 MBq (10 mCi) of no-carrier-added [123I]NaI or [124I]NaI in dilute NaOH.

  • Thermal Exchange: Seal the vial and heat at 100°C for 45 minutes. (The Cu(I) catalyst lowers the activation energy required for the aryl-iodide bond cleavage, allowing exchange without degrading the propanoic acid moiety).

  • Quenching & Purification: Cool the reaction to room temperature and quench with 1 mL of HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Inject onto a semi-preparative Reverse-Phase HPLC system. Collect the radioactive fraction corresponding to the product.

  • Quality Control (QC): Perform analytical HPLC co-injection of the radiolabeled product with the stable 127I reference standard. A successful synthesis is validated by co-elution (identical retention times) and a Radiochemical Purity (RCP) of >95%.

Radiosynthesis_Workflow Precursor Precursor (Stable 127-I) Exchange Cu(I) Catalyzed Isotopic Exchange (100°C, 45 min) Precursor->Exchange HPLC HPLC Purification & Formulation Exchange->HPLC Isotope [123-I]NaI or [124-I]NaI Isotope->Exchange QC QC Validation (RCP > 95%) HPLC->QC

Diagram 3: Copper-catalyzed radioisotopic exchange workflow for theranostic applications.

Conclusion

3-iodo-2-methyl-benzenepropanoic acid is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By leveraging the electrostatic anchoring of the propanoic acid, the conformational locking of the ortho-methyl group, and the powerful σ -hole of the meta-iodine, researchers can deploy this scaffold for advanced PPAR metabolic modulation or as a high-affinity radiotracer for PET/SPECT imaging. The self-validating protocols provided herein establish a rigorous foundation for its empirical development in translational medicine.

References

  • Halogen Bonding—A Novel Interaction for Rational Drug Design?
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: PubMed (Bioorganic & Medicinal Chemistry)
  • Chapter 11: Radiopharmaceutical Chemistry: Non-technetium Agents Source: PharmacyLibrary URL
  • Source: PMC (National Institutes of Health)

Sources

3-Iodo-2-methyl-benzenepropanoic Acid Derivatives and Analogs: A Technical Guide to Synthesis, Mechanistic Applications, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced agrochemical development, the precise spatial arrangement of functional groups dictates the efficacy and target specificity of a molecule. 3-Iodo-2-methyl-benzenepropanoic acid and its structural analogs represent a highly specialized class of halogenated aromatic scaffolds. As a Senior Application Scientist, I frequently leverage this scaffold not as a final therapeutic agent, but as a rigid, orthogonally reactive building block. This guide dissects the causality behind its structural utility, details self-validating synthetic protocols, and explores its critical role in synthesizing complex macrocycles like STING agonists and HIF prolyl hydroxylase inhibitors.

Structural Rationale & Chemical Properties

The utility of the 3-iodo-2-methyl-benzenepropanoic acid scaffold stems from three distinct structural features, each serving a specific mechanistic purpose:

  • Steric Conformation (The 2-Methyl Effect): The methyl group at the ortho position relative to the propanoic acid chain is not merely a lipophilic addition; it introduces severe steric hindrance. This restricts the free rotation of the propanoic acid side chain, locking the molecule into a favored conformational state. This pre-organization reduces the entropic penalty upon binding to target proteins.

  • Orthogonal Reactivity (The 3-Iodo Handle): Iodine at the meta position (C3) provides an exceptionally reactive handle for late-stage transition-metal-catalyzed functionalization (e.g., Sonogashira or Suzuki-Miyaura cross-couplings). Because the carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, it allows for highly selective reactions without disturbing the rest of the molecule.

  • Carboxylic Acid Tether: The propanoic acid moiety serves as a flexible linker for amidation or esterification, allowing the scaffold to be tethered to larger macrocyclic structures or prodrug moieties.

Mechanistic Applications

Oncology: STING Agonism and Macrocyclization

The Stimulator of Interferon Genes (STING) pathway is a critical target in immuno-oncology. Complex cyclic di-nucleotides and their analogs, such as MK-1454, require rigid aromatic precursors to form their macrocyclic cores. Derivatives like [1] are utilized because the iodine atom allows for consecutive Sonogashira reactions to close the macrocyclic ring, while the nitro group can be reduced to an amine for further functionalization.

STING_Activation Ligand Macrocyclic Analog (MK-1454 derivative) STING STING Dimer (ER Membrane) Ligand->STING Binding & Conformational Change TBK1 TBK1 Kinase STING->TBK1 Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation Nucleus Interferon-β Transcription IRF3->Nucleus Nuclear Translocation

Figure 1: STING pathway activation by macrocyclic analogs derived from the iodo-methyl scaffold.

Hypoxia-Inducible Factor (HIF) Modulation

Derivatives of this scaffold are also instrumental in the synthesis of isoquinoline-based [2]. By inhibiting the enzymes that normally degrade HIF- α , these compounds stabilize the transcription factor, mimicking hypoxia and inducing the endogenous production of erythropoietin (EPO) for the treatment of severe anemia.

Agrochemicals: Abiotic Stress Tolerance

Beyond human therapeutics, chiral esters of this scaffold—specifically the (2R)-methyl ester of 3-iodo-2-methyl-benzenepropanoic acid—are formulated into advanced agrochemicals. These compounds act as plant growth regulators, interacting with specific hormone receptors to induce [3] in crops facing drought or extreme temperatures.

Self-Validating Experimental Protocols

To synthesize the 3-iodo-2-methyl-benzenepropanoic acid scaffold de novo, we must navigate the extreme sensitivity of the carbon-iodine bond. Standard hydrogenation conditions (e.g., H2​ with Pd/C ) will cause catastrophic dehalogenation. Therefore, the protocol below utilizes a highly selective diimide reduction, creating a self-validating system where the survival of the iodine atom is the primary checkpoint for success.

Protocol: De Novo Synthesis via Selective Diimide Reduction

Step 1: Oxidation to Aldehyde

  • Dissolve 10.0 g of (3-Iodo-2-methylphenyl)methanol in 100 mL of anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of Dess-Martin Periodinane (DMP) at 0∘C .

  • Stir for 2 hours, warming to room temperature. Quench with saturated NaHCO3​ and Na2​S2​O3​ . Extract and concentrate to yield 3-iodo-2-methylbenzaldehyde.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

  • In a flame-dried flask, suspend NaH (1.5 eq) in anhydrous THF at 0∘C .

  • Dropwise, add triethyl phosphonoacetate (1.2 eq). Stir until gas evolution ceases.

  • Add the aldehyde from Step 1. Stir for 4 hours.

  • Quench with NH4​Cl , extract with ethyl acetate, and purify via flash chromatography to isolate ethyl 3-(3-iodo-2-methylphenyl)acrylate.

Step 3: Selective Diimide Reduction (Critical Step) Causality: We use diimide generated in situ because it reduces non-polar alkenes via a concerted pericyclic mechanism that completely ignores carbon-halogen bonds, preserving the crucial iodine handle.

  • Dissolve the acrylate (5.0 g) in 50 mL of methanol.

  • Add potassium azodicarboxylate (3.0 eq).

  • Slowly add glacial acetic acid (6.0 eq) dropwise over 2 hours at room temperature to generate diimide.

  • Self-Validation Checkpoint: Pull an aliquot for 1H -NMR. The reaction is complete only when the olefinic protons ( δ 6.4–7.8 ppm) completely disappear, replaced by two aliphatic multiplets ( δ 2.5–3.0 ppm). LC-MS must confirm the retention of the intact iodine isotopic signature [M+H]+ .

Step 4: Saponification

  • Treat the resulting ester with 2M LiOH in THF/Water (1:1) for 3 hours.

  • Acidify to pH 2 with 1M HCl, extract with ethyl acetate, and dry to yield pure 3-iodo-2-methyl-benzenepropanoic acid.

SyntheticRoute A 3-Iodo-2-methyl- benzoic acid B (3-Iodo-2-methylphenyl) methanol A->B BH3-THF C 3-Iodo-2-methyl- benzaldehyde B->C DMP Oxidation D Ethyl 3-(3-iodo-2-methyl- phenyl)acrylate C->D HWE Olefination E 3-Iodo-2-methyl- benzenepropanoic acid D->E 1. Diimide Reduction 2. LiOH Saponification

Figure 2: Stepwise, halogen-preserving synthesis of 3-iodo-2-methyl-benzenepropanoic acid.

Quantitative Data & Comparative Analysis

The following table summarizes key derivatives of the 3-iodo-2-methylphenyl scaffold, their physical properties, and their primary applications in research and industry.

Compound NameCAS NumberMol. Weight ( g/mol )Primary ApplicationKey Structural Feature
3-Iodo-2-methyl-benzenepropanoic acid, (2R)-methyl ester 110556-30-4318.15AgrochemicalsChiral center at C2 of propionate dictating receptor fit.
1-Bromo-3-iodo-2-methylbenzene 97456-81-0296.93Synthetic PrecursorOrthogonal halogen handles (Br vs. I) for sequential coupling.
(3-Iodo-2-methylphenyl)methanol 76350-89-5248.06Building BlockHydroxyl group allows for rapid oxidation to reactive aldehydes.
3-Iodo-2-methyl-5-nitrobenzoic acid N/A307.04STING Agonist PrecursorNitro group provides an anchor for late-stage macrocyclization.

Data aggregated from specialized chemical inventories and patent literature [3][4].

References

  • Title: Diverse Catalytic Reactions for the Stereoselective Synthesis of Cyclic Dinucleotide MK-1454 Source: Journal of the American Chemical Society (2022, 144, 5855–5863) URL: [Link]

  • Title: Methods and compounds for decreasing hypoxia inducible factor (HIF)
  • Title: Agrochemical compositions for inducing abiotic stress tolerance Source: US Patent 2016/0366882 A1 URL

Methodological & Application

Application Note: Synthetic Utility of 3-Iodo-2-methylbenzenepropanoic Acid in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Iodo-2-methylbenzenepropanoic acid (CAS: 1261585-30-1) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. Featuring a 1,2,3-trisubstituted aromatic architecture, this molecule offers a unique dual-reactivity profile: an electrophilic aryl iodide primed for transition-metal-catalyzed cross-coupling, and an aliphatic propanoic acid chain ready for amidation, esterification, or intramolecular cyclization. This application note provides a comprehensive, self-validating guide to leveraging this scaffold for late-stage diversification and the synthesis of conformationally restricted pharmacophores.

Chemical Profile & Reactivity Rationale

To effectively utilize 3-iodo-2-methylbenzenepropanoic acid, researchers must understand the causality behind its reactivity, which is dictated by its steric and electronic environment:

  • The Aryl Iodide (C-I) Moiety: The iodine atom is situated ortho to a methyl group. This steric encumbrance shields the C-I bond, which can slow down the oxidative addition step in palladium-catalyzed reactions. However, because the C-I bond is inherently weak (approx. 65 kcal/mol), oxidative addition remains highly favorable when using appropriate electron-rich, bulky phosphine ligands (e.g., dppf, SPhos). The ortho-methyl group is highly advantageous in drug design, as it restricts the rotation of the resulting biaryl axis, locking the molecule into specific bioactive conformations.

  • The Propanoic Acid Moiety: Separated from the sterically crowded aromatic ring by a two-carbon linker, the carboxylic acid remains highly accessible. This spatial separation ensures that standard peptide coupling reagents (like HATU or EDC) can be employed with high efficiency without being hindered by the ortho-methyl group[1].

Divergent Synthetic Workflows

The bifunctional nature of this scaffold allows for orthogonal synthetic trajectories. The C-I bond can be functionalized while leaving the carboxylic acid intact, or the carboxylic acid can be derivatized without activating the aryl iodide.

DivergentSynthesis SM 3-iodo-2-methylbenzenepropanoic acid (Bifunctional Scaffold) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Heck) SM->CrossCoupling Reacts at C-I bond AmideCoupling Amide/Ester Formation (HATU/EDC) SM->AmideCoupling Reacts at -COOH Cyclization Intramolecular Cyclization (Friedel-Crafts) SM->Cyclization Reacts at -COOH & Arene Product1 Biaryl Derivatives (Late-stage diversification) CrossCoupling->Product1 Product2 Peptidomimetics (Targeted delivery) AmideCoupling->Product2 Product3 Functionalized Indanones (Rigidified cores) Cyclization->Product3

Caption: Divergent synthetic pathways of 3-iodo-2-methylbenzenepropanoic acid.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary transformations of this scaffold, providing a baseline for comparative analysis.

Reaction TypeReagents & CatalystSolvent & TempExpected YieldChemoselectivity Target
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄Dioxane/H₂O (4:1), 80 °C75–90%C-I bond (tolerates free -COOH)
Amide Coupling R-NH₂, HATU, DIPEADMF, 25 °C85–95%-COOH group (tolerates C-I)
Intramolecular Cyclization SOCl₂, then AlCl₃DCM, 0 °C to 25 °C60–80%-COOH and Arene C6 position

Mechanistic Insights: Overcoming Steric Hindrance

When executing cross-coupling reactions on this scaffold, the catalytic cycle is heavily influenced by the ortho-methyl group. The diagram below illustrates the Suzuki-Miyaura catalytic cycle, emphasizing the critical steps where steric factors dictate catalyst selection[2].

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Iodide (Sterically Hindered) TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting steric factors.

Self-Validating Experimental Protocols

The following methodologies are designed not just as a list of instructions, but as self-validating systems where the physical chemistry of the molecules is leveraged to ensure purity and success at every step.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol couples the aryl iodide with an arylboronic acid while leaving the propanoic acid moiety unprotected.

Step 1: Reaction Setup & Degassing

  • Charge a Schlenk flask with 3-iodo-2-methylbenzenepropanoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Causality: K₃PO₄ is selected because it is sufficiently basic to deprotonate the propanoic acid (forming a soluble carboxylate that prevents Pd-poisoning) and activate the boronic acid for transmetalation, but mild enough to prevent unwanted side reactions[2].

  • Evacuate and backfill the flask with N₂ (3x). Add degassed 1,4-dioxane/H₂O (4:1, 0.2 M).

  • Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species. Degassing is critical to prevent the oxidation of the electron-rich Pd(0) active species.

Step 2: Execution & TLC Validation

  • Heat the mixture at 80 °C for 12 hours.

  • Self-Validation: Monitor via TLC (eluent: 9:1 DCM/MeOH with 1% AcOH). The starting aryl iodide will appear as a distinct UV-active spot. Complete consumption of this spot confirms successful oxidative addition and coupling.

Step 3: Orthogonal Workup (Self-Purification)

  • Cool to room temperature, dilute with EtOAc, and extract with 1M NaOH (3x).

  • Causality & Validation: This is the critical self-validating step. The basic extraction pulls the biaryl product (a carboxylic acid) into the aqueous layer as a sodium salt. Neutral organic impurities (e.g., homocoupled biaryl, phosphine ligands, unreacted boronic acid) remain in the organic layer and are discarded.

  • Acidify the aqueous layer to pH 2 using 3M HCl. The target biaryl carboxylic acid will precipitate or can be extracted into fresh EtOAc. Dry over Na₂SO₄ and concentrate in vacuo to yield highly pure product without column chromatography.

Protocol B: HATU-Mediated Amide Coupling

This protocol functionalizes the propanoic acid chain with a primary or secondary amine, leaving the aryl iodide intact for downstream applications.

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve 3-iodo-2-methylbenzenepropanoic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Causality: HATU generates a highly reactive HOAt ester intermediate. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate the reaction without acting as a competing nucleophile[3].

  • Stir for 15 minutes at room temperature.

  • Self-Validation: A distinct color change (typically to pale yellow) visually confirms the formation of the active HOAt ester. Pre-activation ensures the amine does not form an unreactive salt with the carboxylic acid, a common failure point in large-scale amidations[1].

Step 2: Amine Addition

  • Add the target amine (1.1 equiv) and stir for 2 hours at room temperature.

Step 3: Sequential Washing Workup

  • Dilute the reaction mixture with EtOAc.

  • Self-Validation Workup: Wash sequentially with:

    • 1M HCl (2x): Protonates and removes unreacted amine and DIPEA into the aqueous waste.

    • Saturated NaHCO₃ (2x): Deprotonates and removes any unreacted starting carboxylic acid and the acidic HOAt byproduct.

    • Brine (1x): Removes residual water and DMF from the organic phase.

  • The resulting organic layer contains only the neutral amide product. Dry over Na₂SO₄ and concentrate.

References

  • Wilson, K. L., et al. "Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling." Organic & Biomolecular Chemistry, The Royal Society of Chemistry, 2022. 3

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2022.1

  • Wang, Y., et al. "Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy." Organic Letters, ACS Publications, 2023. 2

Sources

Application of 3-iodo-2-methyl-benzenepropanoic Acid as a Research Tool: Information Not Available

Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no specific research applications or biological activities have been documented for the compound 3-iodo-2-methyl-benzenepropanoic acid (CAS 1261585-30-1).

While the existence of this chemical entity is confirmed through catalog listings, there is a notable absence of published data regarding its mechanism of action, biological targets, or use in any experimental protocols. The initial hypothesis that it might be a modulator of metabotropic glutamate receptors, based on the structural similarities to other known ligands, could not be substantiated.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the lack of foundational scientific evidence. The core requirements for this task, including the elucidation of a mechanism of action, the development of validated experimental workflows, and the provision of supporting data and citations, cannot be met without any available information on the compound's properties and applications in a research context.

Researchers, scientists, and drug development professionals interested in this specific molecule may need to perform initial screening and characterization studies to determine its biological activity and potential utility as a research tool. Such studies would be the first step in establishing the necessary foundation for developing any future application notes and protocols.

Analytical methods for quantifying Benzenepropanoic acid, 3-iodo-2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Analytical Quantification of Benzenepropanoic acid, 3-iodo-2-methyl-

Abstract

This comprehensive guide provides detailed analytical methods for the precise and accurate quantification of Benzenepropanoic acid, 3-iodo-2-methyl-, a substituted aromatic carboxylic acid relevant in pharmaceutical development and chemical synthesis. Recognizing the compound's unique chemical properties—an aromatic chromophore, a carboxylic acid functional group, and a halogen substituent—this document details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the scientific rationale behind the chosen methodology, provides step-by-step protocols, and outlines a validation strategy compliant with international standards to ensure data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

Benzenepropanoic acid, 3-iodo-2-methyl- is a molecule whose accurate quantification is critical for process control, impurity profiling, and stability testing in regulated industries. Its structure presents specific analytical considerations:

  • Carboxylic Acid Group: Prone to causing peak tailing in chromatography if ionization is not controlled. It also necessitates derivatization for gas chromatography due to low volatility.

  • Aromatic Ring: Provides a strong chromophore, making it highly suitable for UV-based detection in liquid chromatography.

  • Iodo- and Methyl- Substituents: These groups influence the molecule's polarity, chromatographic retention, and mass spectrometric fragmentation, while also providing unique signals for structural confirmation by NMR.

This guide presents three complementary methods, allowing laboratories to select the most appropriate technique based on available instrumentation, required sensitivity, and the analytical objective (e.g., routine quality control vs. primary characterization).

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, precision, and wide applicability. For Benzenepropanoic acid, 3-iodo-2-methyl-, a C18 column provides excellent retention based on the compound's hydrophobicity. The critical element for success is the mobile phase composition. The inclusion of an acid (e.g., trifluoroacetic acid or phosphoric acid) is non-negotiable; it suppresses the ionization of the carboxylic acid moiety, ensuring a single, non-ionized species interacts with the stationary phase. This mechanism is fundamental to achieving a sharp, symmetrical peak shape, which is paramount for accurate integration and quantification.

Protocol 2.1: Quantitative Analysis by RP-HPLC-UV

2.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA) or Phosphoric Acid (H₃PO₄).

  • Reference standard of Benzenepropanoic acid, 3-iodo-2-methyl- (purity ≥98%).

2.1.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.1% TFA in WaterSuppresses ionization of the analyte's carboxyl group.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 60% A / 40% B to 20% A / 80% B over 10 minProvides efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Column Temp. 30 °CEnsures retention time stability and reproducibility.[1]
Detection λ 230 nmBalances high absorbance from the aromatic ring with low background noise.
Injection Vol. 10 µLA typical volume to achieve good sensitivity without overloading the column.

2.1.3. Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh a sample containing an appropriate amount of the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[2]

2.1.4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Conduct five replicate injections of a mid-level standard to check for system suitability. The relative standard deviation (RSD) for peak area and retention time should be ≤2.0%.

  • Inject the working standards in sequence from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Use linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be ≥0.999.

  • Calculate the concentration of the analyte in the sample solutions using the calibration curve.

Visualization 2.1: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standards Cal_Curve Inject Standards (Calibration Curve) Std_Prep->Cal_Curve Sample_Prep Prepare & Filter Sample Sample_Inject Inject Samples Sample_Prep->Sample_Inject System_Equil Equilibrate System SST System Suitability Test System_Equil->SST SST->Cal_Curve Cal_Curve->Sample_Inject Integrate Integrate Peak Areas Sample_Inject->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for quantification via HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS offers superior selectivity and provides structural confirmation, which is invaluable for impurity identification. The primary challenge for analyzing carboxylic acids like the target analyte is their high polarity and low volatility. Derivatization is therefore a mandatory sample preparation step. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective strategy. It replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability while improving chromatographic peak shape.[3][4] Mass spectrometric detection in Selected Ion Monitoring (SIM) mode allows for highly sensitive and selective quantification by monitoring characteristic ions of the derivatized analyte, effectively filtering out matrix interference.[5]

Protocol 3.1: Quantitative Analysis by GC-MS after Silylation

3.1.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Pyridine or Acetonitrile (anhydrous, derivatization grade).

  • Reference standard and samples as described for HPLC.

  • Autosampler vials with inserts and PTFE-lined caps.

3.1.2. Derivatization Procedure

  • Prepare a 1 mg/mL stock solution of the analyte in anhydrous pyridine.

  • In a 2 mL autosampler vial, add 100 µL of the standard or sample solution.

  • Carefully add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

3.1.3. GC-MS Conditions

ParameterRecommended SettingRationale
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 min)Maximizes transfer of analyte onto the column for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 minSeparates the analyte from derivatization byproducts and matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte before reaching the ion source.
Ion Source Temp. 230 °CStandard temperature for robust electron ionization (EI).
MS Mode EI, 70 eVStandard ionization energy providing reproducible fragmentation patterns.
Acquisition SIM: Monitor characteristic ions (e.g., molecular ion, key fragments)Provides high sensitivity and selectivity for quantification.[6]

3.1.4. Analytical Procedure

  • Derivatize the calibration standards and sample solutions as described in 3.1.2.

  • Inject a derivatized blank (pyridine + BSTFA) to identify any reagent peaks.

  • Inject a derivatized standard to confirm the retention time and identify the most abundant and specific ions for SIM mode analysis.

  • Set up the SIM acquisition method.

  • Analyze the full sequence of derivatized standards and samples.

  • Construct a calibration curve using the area of the primary quantification ion versus concentration.

  • Calculate the analyte concentration in the samples.

Visualization 3.1: GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sol Prepare Solutions (Standards & Samples) Deriv Derivatize with BSTFA (70°C, 30 min) Prep_Sol->Deriv GC_Inject Inject into GC-MS Deriv->GC_Inject GC_Sep GC Separation GC_Inject->GC_Sep MS_Detect MS Detection (SIM) GC_Sep->MS_Detect EIC Extract Ion Chromatogram MS_Detect->EIC Calibrate Build Calibration Curve EIC->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Method 3: Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale: qNMR stands apart as a primary ratio method, capable of delivering highly accurate quantification without the need for an identical analyte reference standard.[7] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By adding a known amount of a certified internal standard to a precisely weighed sample, the concentration of the analyte can be calculated directly. This technique is exceptionally powerful for certifying reference materials, determining the purity of drug substances, and analyzing samples where a specific standard is unavailable. For Benzenepropanoic acid, 3-iodo-2-methyl-, well-resolved aromatic protons provide ideal signals for quantification against an internal standard like maleic acid, whose olefinic protons resonate in a clear region of the spectrum.

Protocol 4.1: Purity/Concentration Analysis by qNMR

4.1.1. Instrumentation and Materials

  • NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • High-precision analytical balance.

  • Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone).

  • Deuterated solvent (e.g., DMSO-d₆, ensuring both analyte and standard are soluble).

  • Class A volumetric glassware.

4.1.2. NMR Acquisition Parameters

ParameterRecommended SettingRationale
Pulse Program Standard quantitative (e.g., zg30)A simple 30° pulse angle reduces saturation effects.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: Ensures complete relaxation of all protons for accurate integration. Typically ≥ 30 seconds.
Number of Scans 16 or higherImproves signal-to-noise ratio for better integration precision.
Solvent DMSO-d₆Good solvent for both analyte and many common internal standards.
Internal Standard Maleic AcidProvides a sharp singlet in a non-interfering region of the spectrum.

4.1.3. Sample Preparation

  • Accurately weigh ~15 mg of the analyte (W_analyte) into a clean vial.

  • Accurately weigh ~10 mg of the certified internal standard (W_std) into the same vial. Record weights precisely.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4.1.4. Analytical Procedure and Calculation

  • Acquire the ¹H NMR spectrum using the quantitative parameters.

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal for the analyte (I_analyte) and the signal for the internal standard (I_std).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • W: Weight

    • P_std: Purity of the internal standard (from certificate)

Visualization 4.1: qNMR Quantification Principle

QNMR_Principle cluster_input Inputs cluster_measurement Measurement cluster_output Calculation & Result Analyte Known Mass of Analyte NMR Acquire ¹H NMR Spectrum (Quantitative Parameters) Analyte->NMR Std Known Mass & Purity of Internal Standard Std->NMR Integrate Integrate Signals (Analyte & Standard) NMR->Integrate Ratio Calculate Molar Ratio from Integrals Integrate->Ratio Purity Calculate Analyte Purity Ratio->Purity

Caption: Logical diagram illustrating the principle of qNMR.

Method Validation Strategy

For any of the described methods to be considered trustworthy for routine use, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[8][9][10] The primary quantitative method (typically HPLC-UV) should be fully validated.

Table 5.1: Key Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak purity analysis (PDA), analysis of spiked samples, and forced degradation studies show no interference at the analyte's retention time.
Linearity To demonstrate a proportional response to concentration.r² ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise and accurate.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Agreement between replicate measurements.Repeatability (intra-day) & Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%.
LOQ/LOD The lowest concentration that can be quantified/detected.Signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.
Robustness Resilience to small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters like pH, column temperature, or flow rate are slightly varied.

Conclusion

This application note provides three distinct, robust, and scientifically sound methods for the quantification of Benzenepropanoic acid, 3-iodo-2-methyl-. The RP-HPLC-UV method is ideal for routine quality control, offering a balance of speed, precision, and simplicity. The GC-MS method provides enhanced selectivity and structural confirmation, making it suitable for complex matrices or impurity investigations. Finally, the qNMR method serves as a powerful primary technique for purity assessment and the certification of reference materials. The choice of method should be guided by the specific analytical need, and its implementation must be supported by a thorough validation to ensure data of the highest quality and integrity.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • PMDA. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • PubMed. (2023). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • PubMed. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. [Link]

  • ResearchGate. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. [Link]

  • ACS Publications. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. [Link]

  • ResearchGate. (2017). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. [Link]

  • OSTI.GOV. (2018). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. [Link]

  • PMC. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ACS Publications. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • AperTO. (2026). GCxGC-MS hyphenated tech. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Gyan Sanchay. METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

  • Slideshare. Aromatic carboxylic acid preparation and reaction. [Link]

  • Fine Chemical Engineering. (2025). Drug Quantification by Simultaneous HPLC Analysis. [Link]

  • Google Patents. WO2019036685A1 - Methods for hplc analysis.
  • Wiley Online Library. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • FAO. HPLC Method for Flavourings. [Link]

  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • MDPI. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]

  • ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

  • RSC Publishing. Analytical Methods. [Link]

Sources

Using 3-iodo-2-methyl-benzenepropanoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Cross-Coupling of 3-Iodo-2-methylbenzenepropanoic Acid

Executive Summary

3-Iodo-2-methylbenzenepropanoic acid (CAS: 1261585-30-1) is a highly versatile bifunctional building block utilized in advanced pharmaceutical synthesis and materials science[1]. It features a highly reactive aryl iodide electrophilic center, an ortho-methyl group, and a propanoic acid aliphatic tail. This application note details the mechanistic rationale and optimized protocols for employing this substrate in palladium-catalyzed cross-coupling reactions, specifically addressing the unique steric and protic challenges it presents.

Mechanistic Insights & Strategic Considerations

Successful cross-coupling of 3-iodo-2-methylbenzenepropanoic acid requires navigating two primary structural challenges:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the C2 position sits directly adjacent to the C3-iodine bond. This steric bulk impedes the planar transition states required for standard phosphine ligands (like PPh 3​ ) during the oxidative addition and transmetalation steps.

    • Causality & Solution: To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) must be employed. The spatial profile of XPhos forces the palladium center into a highly reactive monoligated state [L-Pd(0)], which accelerates oxidative addition into the sterically hindered C-I bond and facilitates the subsequent reductive elimination ()[2].

  • Protic Interference (The Free Carboxylic Acid): The propanoic acid moiety (pK a​ ~4.8) will readily deprotonate under the basic conditions required for cross-coupling.

    • Causality & Solution: If unaccounted for, the free acid will consume exactly one equivalent of the inorganic base, neutralizing the alkaline environment necessary to form the active boronate complex during transmetalation. Therefore, the protocol must either employ a minimum of 3.0 equivalents of a mild base (e.g., K 3​ PO 4​ ) to ensure sufficient basicity remains after carboxylate formation, or utilize a transient ester protecting group ()[3].

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Free Acid Route)

Self-Validating Design: This protocol uses the XPhos Pd G3 precatalyst to ensure rapid generation of the active Pd(0) species without requiring high temperatures that might degrade the substrate. The workup includes a specific LC-MS monitoring step and pH-controlled extraction to recover the carboxylate salt as the free acid.

Materials:

  • 3-Iodo-2-methylbenzenepropanoic acid (1.0 mmol, 290.1 mg)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • K 3​ PO 4​ (3.5 mmol)

  • Solvent: THF/H 2​ O (4:1 v/v, 5 mL), degassed.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-2-methylbenzenepropanoic acid, the arylboronic acid, K 3​ PO 4​ , and XPhos Pd G3.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add degassed THF and H 2​ O via syringe. Causality: Water is crucial here; it dissolves the K 3​ PO 4​ and facilitates the formation of the reactive palladium-hydroxo intermediate required for transmetalation.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4–6 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the mass peak for the starting iodide (m/z 289 [M-H] ) is fully consumed and replaced by the product mass.

  • Workup (Critical Phase): Cool to room temperature. The product is currently in the aqueous layer as a highly soluble potassium carboxylate salt. Add ethyl acetate (10 mL) and extract. Discard the organic layer to remove homocoupled boronic acid and catalyst residues.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl until the pH reaches ~2. Causality: This protonates the carboxylate back to the free propanoic acid, rendering it organic-soluble.

  • Extraction & Purification: Extract the acidified aqueous layer with fresh ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc with 1% Acetic Acid to prevent tailing).

Protocol B: Sonogashira Alkynylation (Copper-Free)

Causality: Standard Sonogashira conditions use CuI, which can coordinate with the free carboxylic acid and lead to undesired Glaser homocoupling of the alkyne. A copper-free approach using Pd(OAc) 2​ and an amine base prevents this side reaction while maintaining high yields ()[4].

Step-by-Step Procedure:

  • Combine 3-iodo-2-methylbenzenepropanoic acid (1.0 mmol), Pd(OAc) 2​ (5 mol%), and XPhos (10 mol%) in a reaction vial.

  • Add degassed Piperidine (3.0 mL) and the terminal alkyne (1.5 mmol). Note: Piperidine acts simultaneously as the base to neutralize the acid, the base for the coupling, and the solvent.

  • Stir at 60 °C for 12 hours under an Argon atmosphere.

  • Quench with 1M HCl (to pH 2) to neutralize the piperidine and protonate the product. Extract with EtOAc and purify via silica gel chromatography.

Data Presentation: Condition Optimization Matrix

The following table summarizes the quantitative data for optimizing the Suzuki-Miyaura coupling of 3-iodo-2-methylbenzenepropanoic acid with phenylboronic acid, demonstrating the necessity of the chosen parameters.

EntryCatalyst System (2 mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ (2.0)Toluene/H 2​ O8015%Steric hindrance blocks oxidative addition; base depleted by acid.
2Pd(dppf)Cl 2​ K 3​ PO 4​ (2.0)Dioxane/H 2​ O8042%Incomplete conversion due to insufficient base equivalents.
3XPhos Pd G3K 3​ PO 4​ (2.0)THF/H 2​ O4068%Rapid oxidative addition, but transmetalation stalls (low pH).
4 XPhos Pd G3 K 3​ PO 4​ (3.5) THF/H 2​ O 40 >95% Optimal. Excess base supports both deprotonation and coupling.

Visualization: Catalytic Workflow

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Overcomes ortho-Me steric bulk) Pd0->OxAdd PdII_I Ar-Pd(II)-I Complex OxAdd->PdII_I BaseEx Base Exchange (Requires >3 eq K3PO4 due to free acid) PdII_I->BaseEx PdII_OH Ar-Pd(II)-OH Complex BaseEx->PdII_OH Transmet Transmetalation (Ar'-B(OH)2) PdII_OH->Transmet PdII_Ar2 Ar-Pd(II)-Ar' Complex Transmet->PdII_Ar2 RedElim Reductive Elimination (Facilitated by XPhos) PdII_Ar2->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Suzuki-Miyaura cycle highlighting steric and protic interventions for the target substrate.

References

  • Title: Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands Source: Nature Protocols / MIT DSpace URL: [Link]

  • Title: Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides Source: Journal of Organic Chemistry / PubMed Central URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Sources

Experimental protocol for the iodination of 2-methyl-benzenepropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Regioselective Electrophilic Iodination of 2-Methyl-benzenepropanoic Acid

Executive Summary

Aromatic iodides are indispensable building blocks in modern drug discovery and materials science, serving as primary handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The iodination of 2-methyl-benzenepropanoic acid presents a unique regiochemical challenge due to the presence of two weakly activating, ortho/para-directing groups: the methyl group at C2 and the propanoic acid chain at C1. This technical guide details a highly efficient, field-proven electrophilic aromatic substitution (EAS) protocol utilizing N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA).

Mechanistic Rationale & Regiochemical Profiling

The direct iodination of aromatic rings requires an active "I+" equivalent. While molecular iodine (I 2​ ) is sufficient for highly activated phenols or anilines, weakly activated alkylbenzenes like 2-methyl-benzenepropanoic acid require a more potent electrophile. (such as TFA) provides an exceptionally reactive system.

Causality of Reagent Selection: NIS alone is insufficiently electrophilic to rapidly iodinate deactivated or weakly activated arenes. The addition of TFA serves a dual purpose as both a co-solvent and a Brønsted acid catalyst. TFA protonates the carbonyl oxygen of the succinimide ring, hyper-polarizing the N–I bond. This generates a highly electrophilic species—often formulated as protonated NIS or in situ generated iodine trifluoroacetate—capable of attacking the aromatic π-system to form a resonance-stabilized Wheland intermediate.

Regiochemical Directing Effects: The C1 propanoic acid chain and the C2 methyl group both direct the incoming electrophile to their respective ortho and para positions. Steric hindrance precludes substitution at the highly congested C3 (ortho to methyl) and C6 (ortho to the propanoic chain) positions. Consequently, the reaction is highly selective for the C4 position (para to the propanoic acid) and the C5 position (para to the methyl group). This protocol yields a separable mixture of 4-iodo-2-methyl-benzenepropanoic acid and 5-iodo-2-methyl-benzenepropanoic acid, both of which are highly valued commercial building blocks.

Mechanism NIS N-Iodosuccinimide (NIS) ActNIS Protonated NIS / Iodine Trifluoroacetate (Highly Electrophilic I+) NIS->ActNIS TFA Trifluoroacetic Acid (TFA) TFA->ActNIS Protonation Wheland Wheland Intermediate (Resonance Stabilized) ActNIS->Wheland Substrate 2-Methyl-benzenepropanoic Acid Substrate->Wheland pi-attack Product Iodinated Products (4-Iodo & 5-Iodo Isomers) Wheland->Product Deprotonation (Rearomatization)

Caption: Mechanistic pathway of NIS activation by TFA and subsequent EAS.

Quantitative Optimization Data

To establish the most robust methodology, various iodination systems were evaluated. The NIS/TFA system in Dichloromethane (DCM) provides the optimal balance of high conversion and minimal over-iodination.

EntryReagent SystemSolventTemp (°C)Time (h)Conversion (%)Major Isomers (4-Iodo : 5-Iodo)
1NIS (1.1 eq)MeCN2524< 10N/A
2I 2​ / HIO 3​ AcOH / H 2​ O8012651 : 1.2
3 NIS (1.1 eq) / TFA (2.0 eq) DCM 25 4 > 95 1 : 1.5
4NIS (1.1 eq)Pure TFA251> 991 : 1.5 (Trace di-iodo)

Table 1: Optimization of reaction conditions for the iodination of 2-methyl-benzenepropanoic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and strategic checkpoints are embedded to ensure the integrity of the reaction without relying solely on downstream analytics. frequently emphasize these visual validations for halogenation workflows.

Materials Required:

  • 2-Methyl-benzenepropanoic acid (1.0 eq, 10 mmol, 1.64 g)

  • N-Iodosuccinimide (NIS) (1.1 eq, 11 mmol, 2.47 g)

  • Trifluoroacetic acid (TFA) (2.0 eq, 20 mmol, 1.53 mL)

  • Dichloromethane (DCM) (0.2 M, 50 mL)

  • Saturated aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ )

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-benzenepropanoic acid (1.64 g) in anhydrous DCM (50 mL).

  • Acidification: Add TFA (1.53 mL) to the stirring solution. Cool the flask to 0 °C using an ice-water bath. Causality: Cooling mitigates the initial exothermic reaction upon electrophile generation, suppressing the formation of di-iodinated byproducts.

  • Electrophile Addition (Checkpoint 1): Add NIS (2.47 g) portion-wise over 10 minutes.

    • Self-Validating Checkpoint: The solution will transition from colorless to a pale yellow/orange hue. This color change visually confirms the generation of the active iodine trifluoroacetate species.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours. Monitor via TLC (Eluent: 70:30 Hexanes/Ethyl Acetate, UV active, CAM stain). The starting material ( Rf​≈0.4 ) should be consumed, replaced by two closely eluting lower- Rf​ spots corresponding to the 4-iodo and 5-iodo isomers.

  • Quenching (Checkpoint 2): Pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous Na 2​ S 2​ O 3​ . Shake vigorously.

    • Self-Validating Checkpoint: The organic layer must immediately discharge its yellow/orange color, turning completely colorless. This confirms the complete reduction of any unreacted electrophilic "I+" to inert iodide ("I-"), safely halting the reaction.

  • Extraction & Drying: Separate the organic DCM layer. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 90:10 to 70:30 Hexanes/Ethyl Acetate) to separate the 4-iodo-2-methyl-benzenepropanoic acid from the 5-iodo-2-methyl-benzenepropanoic acid.

Workflow A 1. Substrate Preparation 2-Methyl-benzenepropanoic acid in DCM/TFA B 2. Electrophile Addition Add NIS in portions at 0 °C A->B C 3. EAS Reaction Stir at 25 °C for 4h Monitor via TLC/LC-MS B->C D 4. Quenching Sat. aq. Na2S2O3 (Reduces I+ to I-) C->D E 5. Workup & Extraction DCM extraction, Brine wash, Dry over Na2SO4 D->E F 6. Purification Silica Gel Chromatography (Isomer Separation) E->F

Caption: Step-by-step experimental workflow for the NIS/TFA mediated iodination.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Organic Chemistry Portal. URL: [Link]

Benzenepropanoic acid, 3-iodo-2-methyl- as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: April 2026

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Detailing Suzuki-Miyaura Step

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Application Note: Synthetic Utility of Benzenepropanoic Acid, 3-Iodo-2-Methyl- in Pharmaceutical Development

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks dictates the efficiency of late-stage scaffold divergence. Benzenepropanoic acid, 3-iodo-2-methyl- (CAS: 1261585-30-1) is a highly specialized intermediate that offers orthogonal reactivity [1.2]. It features an aliphatic carboxylic acid tail—a critical pharmacophore for target binding—and an ortho-methyl iodinated aromatic ring, which serves as a sterically tuned handle for transition-metal-catalyzed cross-coupling. This application note details the mechanistic rationale, biological applications, and self-validating protocols for utilizing this compound in drug discovery.

Chemical Profile & Physicochemical Properties

PropertyValue
Chemical Name Benzenepropanoic acid, 3-iodo-2-methyl-
CAS Number 1261585-30-1[1]
Molecular Formula C10H11IO2[1]
Molecular Weight 290.10 g/mol [1]
SMILES OC(=O)CCc1c(C)c(I)ccc1[1]
Key Functionalities Aryl iodide (electrophile), Carboxylic acid (nucleophile/pharmacophore)

Mechanistic Rationale: The Structural Advantage

The architectural arrangement of the 3-iodo, 2-methyl, and 1-propanoic acid moieties is not coincidental; it is engineered for precise molecular interactions and synthetic reliability:

  • The 3-Iodo Handle: Iodine possesses a significantly lower bond dissociation energy compared to bromine or chlorine. This makes it the premier leaving group for oxidative addition in palladium-catalyzed cross-couplings, allowing reactions to proceed at lower temperatures and preserving the integrity of the propanoic acid tail.

  • The 2-Methyl Steric Anchor: The methyl group positioned ortho to the iodine acts as a conformational restrictor. When a new aryl or alkyl group is coupled at the 3-position, the steric clash with the 2-methyl group forces the incoming substituent out of coplanarity. This orthogonal conformation is critical for optimizing Structure-Kinetic Relationships (SKR), specifically by increasing receptor residence time in target binding pockets[2].

  • The Propanoic Acid Pharmacophore: The carboxylic acid is a non-negotiable anchor for many G-protein-coupled receptors (GPCRs). In the context of CRTh2 (DP2) receptors, it mimics the carboxylate of the natural ligand Prostaglandin D2 (PGD2), forming essential salt bridges with Arginine/Lysine residues in the active site[3],[4].

Key Pharmaceutical Applications

A. CRTh2 Receptor Antagonists (Asthma & Allergy)

The primary application of this building block is in the synthesis of CRTh2 antagonists. The PGD2/CRTh2 pathway mediates the recruitment of eosinophils and Th2 lymphocytes in allergic responses[5]. By utilizing the propanoic acid moiety to anchor the molecule, chemists can functionalize the 3-iodo position to build bulky, lipophilic domains that competitively inhibit PGD2 binding[3].

BiologicalPathway PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor (DP2) PGD2->CRTh2 Agonist Binding Gi Gi Protein Activation CRTh2->Gi cAMP cAMP Inhibition Gi->cAMP Eosinophils Eosinophil Recruitment cAMP->Eosinophils Allergic Response Antagonist Propanoic Acid Derivative (Synthesized Antagonist) Antagonist->CRTh2 Competitive Inhibition

Fig 1. Mechanism of action for propanoic acid-derived CRTh2 antagonists in allergic responses.

B. Isoindolinone Derivatives & Kinase Inhibitors

Beyond GPCRs, the 3-iodo-2-methylphenyl scaffold is utilized to construct isoindolinone compounds and kinase inhibitors[6]. The propanoic acid can be cyclized or amidated to form complex, multi-ring heterocycles required for oncology targets.

SyntheticWorkflow BB 3-Iodo-2-methylbenzenepropanoic acid Sub1 Suzuki-Miyaura Cross-Coupling BB->Sub1 Pd Catalyst Sub2 Buchwald-Hartwig Amination BB->Sub2 Pd/Ligand Sub3 Amidation BB->Sub3 HATU/DIPEA Target1 CRTh2 Antagonists Sub1->Target1 Target3 GPCR Ligands Sub1->Target3 Target2 Kinase Inhibitors Sub2->Target2 Sub3->Target3

Fig 2. Synthetic divergence of the building block into pharmaceutical scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-position via C-C bond formation while preserving the unprotected propanoic acid. Causality: The ortho-methyl group creates significant steric hindrance. We utilize Pd(dppf)Cl₂ because the dppf ligand possesses a large bite angle (99°). This wide angle forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, overcoming the steric barrier that typically stalls this reaction.

  • Preparation: In an oven-dried Schlenk flask, combine Benzenepropanoic acid, 3-iodo-2-methyl- (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, v/v). Note: Water is essential to solubilize the base and the carboxylate salt, facilitating transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Reaction: Heat the mixture to 80 °C for 4-6 hours.

  • Self-Validation Checkpoint: Perform LC-MS analysis of the crude mixture. The disappearance of the starting material mass (m/z 289.0 [M-H]⁻) and the appearance of the coupled product mass confirm successful oxidative addition and reductive elimination. If protodeiodination occurs (m/z 163.1 [M-H]⁻), verify the strict exclusion of oxygen and the integrity of the Pd catalyst.

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to protonate the propanoic acid, then extract with Ethyl Acetate.

Protocol 2: Amidation of the Propanoic Acid

Objective: Convert the carboxylic acid into an amide (C-N bond formation) for target diversification. Causality: We utilize HATU and DIPEA . HATU generates a highly reactive 7-aza-HOBt active ester. DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the amine nucleophile for the activated intermediate.

  • Activation: Dissolve the building block (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: Monitor the activation step via TLC (UV active). The formation of the active ester intermediate should be visible as a distinct, less polar spot before the amine is added.

  • Coupling: Add the target primary or secondary amine (1.2 eq). Stir for 2 hours.

  • Workup: Quench with saturated NaHCO₃, extract with Dichloromethane, and wash extensively with brine to remove DMF and urea byproducts.

Data Presentation: Catalyst Optimization

The following table summarizes the quantitative optimization of the Suzuki-Miyaura coupling for this specific ortho-methyl iodinated substrate, demonstrating why specific catalytic systems succeed or fail.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9045%Poor oxidative addition and slow reductive elimination due to steric bulk.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10072%SPhos improves yield but elevated temperatures cause minor protodeiodination.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 94% Optimal bite angle accelerates reductive elimination; high solubility.

References

  • European Patent Office. "New CRTh2 antagonists". EP 2548876 A1.
  • World Intellectual Property Organization. "Isoindolinone compounds". WO2021069705A1.
  • ACS Medicinal Chemistry Letters. "Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids". ACS Med. Chem. Lett. URL:[Link]

  • European Journal of Medicinal Chemistry. "Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of sulphone-based CRTh2 antagonists". PubMed. URL:[Link]

  • United States Patent. "Compounds having CRTH2 antagonist activity". US8168673B2.

Sources

Application Note: Handling, Storage, and Quality Control of Benzenepropanoic acid, 3-iodo-2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzenepropanoic acid, 3-iodo-2-methyl- is a highly versatile halogenated building block frequently utilized in advanced organic synthesis, drug discovery, and the development of complex molecular architectures[1]. The presence of both a reactive carboxylic acid moiety and an iodoaryl group makes it an ideal bifunctional precursor for cross-coupling reactions (2)[2]. However, the intrinsic lability of the carbon-iodine (C-I) bond demands stringent handling and storage protocols to maintain high chemical fidelity and prevent premature degradation (3)[3].

Physicochemical Profile

PropertyValue
Chemical Name Benzenepropanoic acid, 3-iodo-2-methyl-
CAS Number 1261585-30-1
Molecular Formula C10H11IO2
Molecular Weight 290.0976 g/mol
Structural Features Iodoaryl group, Carboxylic acid, ortho-Methyl substitution
Primary Vulnerabilities Photolysis (UV/Visible light), Thermal degradation, Oxidation

Mechanistic Basis for Degradation

To design an effective storage system, we must first understand the causality of degradation. The C-I bond is the weakest among carbon-halogen bonds, making iodoaryl compounds exceptionally susceptible to photolytic and thermal cleavage[3].

  • Photolysis and Homolytic Cleavage : Exposure to ambient or UV light provides sufficient energy to excite the molecule, leading to the homolytic cleavage of the C-I bond (4)[4]. This generates highly reactive aryl radicals and iodine radicals (I•).

  • Iodine Dimerization : The iodine radicals rapidly dimerize to form molecular iodine (I2). The presence of trace I2 is visually identifiable by a characteristic yellow-to-brown discoloration of the material[3].

  • Oxidative Degradation : In the presence of atmospheric oxygen, the generated aryl radicals can undergo secondary oxidative degradation, forming complex mixtures of oxidized byproducts that can severely poison transition-metal catalysts used in downstream workflows (5)[5].

DegradationPathway A 3-Iodo-2-methyl- benzenepropanoic acid B Light Exposure (hv) A->B C Homolytic C-I Cleavage B->C D Aryl Radical C->D E Iodine Radical (I•) C->E G Oxidative Byproducts D->G +O2 F Molecular Iodine (I2) (Yellow Discoloration) E->F Dimerization

Fig 1. Photolytic degradation pathway of iodoaryl compounds leading to iodine release.

Standard Operating Procedure: Handling and Storage

To ensure a self-validating system of chemical integrity, the following protocols must be strictly adhered to.

Optimal Storage Conditions
  • Temperature Control : Store the compound at 2–8°C (refrigerated) for short-to-medium term use, or -20°C (frozen) for long-term storage to minimize thermal kinetic energy that could induce C-I bond dissociation[3].

  • Light Protection : The material must be stored in amber glass vials or opaque containers. Never store in clear glass where ambient laboratory fluorescent or LED lighting can induce photolysis (6)[6].

  • Atmospheric Control : Purge the headspace of the storage vial with an inert gas (Argon or high-purity Nitrogen) prior to sealing. This displaces oxygen and atmospheric moisture, neutralizing the oxidative degradation pathway[3].

Safe Handling Practices
  • Environment : Handle the material inside a certified chemical fume hood. Carboxylic acids can be mild irritants, and volatilized iodine (if degraded) is a respiratory hazard.

  • Thawing Protocol : When removing the compound from -20°C or 4°C storage, allow the sealed vial to equilibrate to room temperature before opening. Opening a cold vial in ambient air will cause atmospheric moisture to condense on the compound, facilitating hydrolytic side-reactions or altering the stoichiometric weight.

  • Aliquoting : To avoid repeated freeze-thaw cycles and continuous oxygen exposure, divide bulk quantities into single-use aliquots upon initial receipt.

StorageWorkflow A Compound Receipt B Visual QC & HPLC (Check for I2) A->B C Aliquoting (Fume Hood) B->C D Inert Gas Purge (Argon/N2) C->D E Amber Glass Vials (Light Protection) D->E F Long-Term Storage (-20°C, Desiccated) E->F

Fig 2. Self-validating workflow for the processing and storage of light-sensitive materials.

Experimental Protocol: Quality Control & Stability Assessment

Before deploying Benzenepropanoic acid, 3-iodo-2-methyl- in sensitive catalytic workflows, its integrity should be verified. The following HPLC-UV protocol is designed to be a self-validating system: the visual inspection acts as a primary qualitative gate, while the chromatographic separation quantifies both the loss of the parent compound and the presence of de-iodinated/oxidized impurities.

Materials Required:
  • HPLC system with a Diode Array Detector (DAD) or dual-wavelength UV detector.

  • Column : C18 Reverse Phase (e.g., 4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak and preventing peak tailing).

  • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile (HPLC grade). Vortex until completely dissolved.

  • Visual Inspection (Self-Validation Step) : Before injection, inspect the solution against a white background. A clear, colorless solution indicates high purity. A yellow or faint brown tint strongly suggests the presence of free I2 due to C-I bond degradation, immediately validating the need for repurification[3].

  • Gradient Elution Setup :

    • 0–2 min : 5% B

    • 2–12 min : Linear gradient from 5% B to 95% B

    • 12–15 min : Hold at 95% B

    • 15–16 min : Return to 5% B

    • 16–20 min : Column equilibration at 5% B

  • Flow Rate & Injection : Set flow rate to 1.0 mL/min. Inject 5 µL of the sample.

  • Detection & Analysis : Monitor absorbance at 220 nm and 254 nm .

    • Interpretation: The intact iodoaryl compound will elute as a single major peak. De-iodinated degradation products (e.g., 2-methylbenzenepropanoic acid) are less hydrophobic and will elute earlier than the parent peak. Quantify purity by relative peak area integration.

References

  • Title: 3-(3-Iodophenyl)
  • Title: Technical Support Center: Improving the Stability of Iodinated Organic Compounds Source: BenchChem URL
  • Title: 3-(3-Bromo-2-chlorophenyl)
  • Title: Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide Source: Environmental Science & Technology - ACS Publications URL
  • Title: Visible-Light-Induced Radical Carbo-Cyclization/gem-Diborylation through Triplet Energy Transfer between a Gold Catalyst and Aryl Iodides Source: Journal of the American Chemical Society URL
  • Title: Photoredox Catalysis with Visible Light for Synthesis of Thioxanthones Derivatives Source: Organic Letters - ACS Publications URL

Sources

Troubleshooting & Optimization

Troubleshooting the synthesis of Benzenepropanoic acid, 3-iodo-2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzenepropanoic acid, 3-iodo-2-methyl- (also known as 3-(3-iodo-2-methylphenyl)propanoic acid). This portal is designed for researchers, process chemists, and drug development professionals. Here, we provide validated methodologies, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity synthesis.

Synthetic Workflow & Mechanistic Overview

The synthesis of iodine-substituted phenylpropanoic acids presents a specific chemoselectivity challenge: reducing the aliphatic chain without triggering the hydrodehalogenation of the aryl iodide. Our validated route begins with the commercially available building block 3-iodo-2-methylbenzaldehyde[1], utilizing a Horner-Wadsworth-Emmons (HWE) olefination, followed by a chemoselective 1,4-conjugate reduction, and final saponification.

G A 3-Iodo-2-methylbenzaldehyde (Starting Material) B HWE Olefination (Triethyl phosphonoacetate, NaH) A->B C Ethyl (2E)-3-(3-iodo-2-methylphenyl)acrylate (Intermediate 1) B->C D Selective 1,4-Reduction (NaBH4, CuCl cat.) C->D E Ethyl 3-(3-iodo-2-methylphenyl)propanoate (Intermediate 2) D->E F Saponification (LiOH, THF/H2O) E->F G Benzenepropanoic acid, 3-iodo-2-methyl- (Final Product) F->G

Synthetic workflow for Benzenepropanoic acid, 3-iodo-2-methyl-.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can confirm the success of each step before proceeding.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Objective: Convert 3-iodo-2-methylbenzaldehyde to ethyl (2E)-3-(3-iodo-2-methylphenyl)acrylate.

  • Causality: NaH irreversibly deprotonates triethyl phosphonoacetate to form a nucleophilic phosphonate carbanion. The reaction with the aldehyde proceeds via a cyclic oxaphosphetane intermediate. The use of the HWE reagent (over standard Wittig) strongly favors the thermodynamically stable (E)-alkene.

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere.

    • Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until gas evolution ceases and the solution becomes clear.

    • Add a solution of 3-iodo-2-methylbenzaldehyde[1] (1.0 eq) in THF dropwise.

    • Warm to room temperature and stir for 2 hours.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Check: ¹H NMR of the crude product should show two distinct doublet signals around 6.3 ppm and 7.8 ppm with a large coupling constant (J ≈ 16 Hz), confirming the (E)-alkene geometry.

Step 2: Chemoselective 1,4-Conjugate Reduction
  • Objective: Reduce the alkene to an alkane without cleaving the carbon-iodine bond.

  • Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) will rapidly cause hydrodehalogenation of the aryl iodide due to oxidative addition of the Pd catalyst into the C-I bond. To prevent this, we utilize a copper-hydride species generated in situ from NaBH₄ and CuCl, which selectively performs a 1,4-hydride delivery to the conjugated system.

  • Procedure:

    • Dissolve the acrylate intermediate (1.0 eq) in absolute ethanol (0.1 M).

    • Add CuCl (0.1 eq) and cool the mixture to 0 °C.

    • Carefully add NaBH₄ (2.0 eq) in small portions (caution: exothermic hydrogen gas evolution).

    • Stir at room temperature for 4 hours. The solution will turn dark black as copper nanoparticles form.

    • Filter through a pad of Celite, concentrate the filtrate, and partition between EtOAc and water. Extract and dry the organic layer.

  • Validation Check: ¹H NMR must show the complete disappearance of the alkene doublets and the appearance of two new triplet-like multiplets around 2.6 ppm and 3.0 ppm (the propanoate backbone). LC-MS should confirm the retention of the iodine atom (M+H expected isotope pattern).

Step 3: Saponification
  • Objective: Hydrolyze the ethyl ester to yield the final benzenepropanoic acid.

  • Procedure:

    • Dissolve the ethyl 3-(3-iodo-2-methylphenyl)propanoate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

    • Concentrate to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH 2.

    • Extract the precipitated white solid with EtOAc, dry, and concentrate.

  • Validation Check: IR spectroscopy should reveal a broad O-H stretch (2500–3300 cm⁻¹) and a shift in the carbonyl C=O stretch from ~1735 cm⁻¹ (ester) to ~1710 cm⁻¹ (carboxylic acid).

Quantitative Data: Reduction Method Comparison

Selecting the correct reduction method is the most critical point of failure in this synthesis. The table below summarizes our internal validation data regarding chemoselectivity.

Reduction MethodCatalyst/ReagentAlkene Conversion (%)Deiodination (%)Isolated Yield (%)Recommendation
Standard Hydrogenation H₂ (1 atm), 10% Pd/C>99%>90%<5%Do Not Use
Mild Hydrogenation H₂ (1 atm), PtO₂85%45%35%❌ Not selective
Diimide Reduction Tosylhydrazide, NaOAc95%<1%82%⚠️ Acceptable, but requires reflux
Copper Hydride NaBH₄, CuCl (cat.)>98%<1%91% Optimal Method

Troubleshooting & FAQs

Q: I am observing significant loss of the iodine atom during the alkene reduction step. How can I prevent this? A: This is the most common issue when handling aryl iodides[2]. If you are using Palladium on Carbon (Pd/C) or Raney Nickel, the catalyst is inserting into the weak C-I bond (bond dissociation energy ~65 kcal/mol) prior to or alongside the reduction of the alkene. You must abandon Pd-based hydrogenation. Switch to the NaBH₄/CuCl protocol detailed in Step 2, or alternatively use Stryker's reagent ([CuH(PPh₃)]₆), which is strictly chemoselective for conjugated double bonds and will leave the aryl iodide completely intact.

Q: My HWE olefination is stalling at 60-70% conversion. Adding more NaH or phosphonate does not push the reaction to completion. Why? A: This plateau is typically caused by moisture in your THF or degradation of the triethyl phosphonoacetate. NaH reacts violently with water to form NaOH, which can prematurely hydrolyze the phosphonate ester or the product, halting the catalytic cycle. Ensure your THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system. Additionally, check the purity of your 3-iodo-2-methylbenzaldehyde[1]; if it has oxidized to 3-iodo-2-methylbenzoic acid[3] during storage, the acid will quench the NaH.

Q: After saponification and acidification, my final product (Benzenepropanoic acid, 3-iodo-2-methyl-) is precipitating as a gummy oil rather than a crystalline solid. How do I purify it? A: The gummy consistency is usually due to trapped organic solvents (like THF or EtOAc) or trace unreacted ester acting as a plasticizer. First, ensure you have completely removed all THF/MeOH under reduced pressure before acidifying the aqueous layer. If the oil persists after extraction, dissolve the crude oil in a minimum amount of hot ethyl acetate, and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then to 4 °C, to induce proper crystallization.

Q: Can I synthesize this compound starting from 3-iodo-2-methylbenzyl bromide instead of the benzaldehyde? A: Yes. If you have 3-iodo-2-methylbenzyl bromide, you can perform an enolate alkylation using diethyl malonate and sodium ethoxide. Following the alkylation, you would perform a standard Krapcho decarboxylation or a basic hydrolysis followed by acidic thermal decarboxylation to yield the propanoic acid derivative directly. This avoids the reduction step entirely, bypassing the deiodination risk.

References

  • PubChem . 3-Iodo-2-methylbenzoic acid | C8H7IO2 | CID 2734888. Available at:[Link]

  • PrepChem . Synthesis of 3-iodo-2-methylbenzyl alcohol. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Iodo-2-methylbenzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals actively troubleshooting the synthesis of 3-iodo-2-methylbenzenepropanoic acid (also known as 3-(3-iodo-2-methylphenyl)propanoic acid).

The preparation of this highly functionalized building block typically involves a two-stage sequence: the construction of a cinnamic acid intermediate via a Heck coupling or Knoevenagel condensation, followed by the reduction of the α,β -unsaturated double bond. Due to the extreme lability of the carbon-iodine (C–I) bond, scientists frequently encounter severe chemoselectivity issues and side reactions. This guide provides mechanistic insights and field-proven solutions to bypass these bottlenecks.

Workflow & Side Reaction Mapping

G A 1-Bromo-3-iodo- 2-methylbenzene C Heck Coupling (Acrylic Acid) A->C B 3-Iodo-2-methyl- benzaldehyde D Knoevenagel Condensation (Malonic Acid) B->D E 3-(3-Iodo-2-methylphenyl) acrylic acid C->E Chemoselective Pd F Side Reaction: C-Br Coupling / Oligomers C->F D->E Controlled Temp G Side Reaction: Styrene Formation D->G H Chemoselective Reduction (Hydrogenation) E->H I 3-Iodo-2-methyl- benzenepropanoic acid (Target API Intermediate) H->I Wilkinson's Catalyst J Side Reaction: Deiodination (Hydrogenolysis) H->J Standard Pd/C

Figure 1: Synthetic workflow and primary side-reaction pathways for 3-iodo-2-methylbenzenepropanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing massive dehalogenation (deiodination) during the catalytic hydrogenation of 3-(3-iodo-2-methylphenyl)acrylic acid. How can I reduce the alkene without cleaving the iodine? Mechanistic Causality: The C–I bond has a remarkably low dissociation energy (~238 kJ/mol) compared to C–Br or C–Cl bonds. When using standard heterogeneous catalysts like Palladium on Carbon (Pd/C) under H2​ , Pd(0) readily undergoes oxidative addition into the C–I bond[1]. This triggers rapid hydrogenolysis, yielding 2-methylbenzenepropanoic acid as the dominant, unwanted byproduct. Solution: You must switch from heterogeneous palladium to a homogeneous Rhodium(I) system, specifically Wilkinson’s Catalyst [RhCl(PPh3​)3​] . Wilkinson's catalyst operates via a different catalytic cycle (alkene coordination followed by migratory insertion of a metal-hydride) and is highly chemoselective for olefins[2]. It lacks the thermodynamic driving force to oxidatively add into aryl iodides under mild conditions, preserving the halogen entirely. Alternatively, chemical reduction using diimide (generated in situ from p -toluenesulfonylhydrazide) provides a completely metal-free circumvention.

Q2: I am using 1-bromo-3-iodo-2-methylbenzene as my starting material for a Heck coupling with acrylic acid. I am getting a mixture of C–I coupled, C–Br coupled, and bis-coupled products. How do I control the chemoselectivity? Mechanistic Causality: In palladium-catalyzed cross-coupling, the rate of oxidative addition follows the trend C–I > C–Br >> C–Cl. However, at elevated temperatures (typically >100 °C required for standard Heck reactions), the kinetic differentiation between the C–I and C–Br bonds blurs, leading to competitive insertion[3]. Solution: Lower the reaction temperature and utilize a highly active palladium source with specific ligands. Recent advancements demonstrate that mechanocatalysis (ball milling with Pd) or utilizing Pd(OAc)2​ with bulky phosphine ligands at milder temperatures (60–70 °C) can achieve strict C(sp2)–I chemoselectivity, leaving the C(sp2)–Br bond entirely intact[4].

Q3: When preparing the cinnamic acid intermediate via Knoevenagel condensation of 3-iodo-2-methylbenzaldehyde and malonic acid, I am isolating significant amounts of a styrene derivative. What is causing this? Mechanistic Causality: The Knoevenagel condensation relies on a base (often piperidine or pyridine) to facilitate nucleophilic addition, followed by dehydration and decarboxylation. If the reaction temperature exceeds 90 °C for prolonged periods, the resulting cinnamic acid undergoes a secondary, base-catalyzed thermal decarboxylation, ejecting CO2​ to form 1-iodo-2-methyl-3-vinylbenzene (a styrene derivative). Solution: Strictly control the internal reaction temperature to 75–80 °C. Monitor the reaction via LC-MS or TLC, and quench immediately upon the cessation of the primary CO2​ evolution (which signals the conversion of the alkylidenemalonic acid to the cinnamic acid).

Quantitative Comparison of Reduction Methods

To illustrate the critical importance of catalyst selection, the table below summarizes the chemoselectivity profiles of various reduction methods applied to 3-(3-iodo-2-methylphenyl)acrylic acid.

Reduction MethodCatalyst / ReagentConversion (%)Yield of Target Propanoic Acid (%)Yield of Deiodinated Byproduct (%)
Standard Hydrogenation 10% Pd/C, H2​ (1 atm)>99%< 5%> 90%
Poisoned Heterogeneous Lindlar's Catalyst, H2​ 45%38%7%
Homogeneous Catalysis Wilkinson's [RhCl(PPh3​)3​] , H2​ >95%92% < 2%
Chemical Reduction Diimide ( TsNHNH2​ / Base)85%81%0%
Experimental Protocol: Chemoselective Hydrogenation via Wilkinson's Catalyst

To ensure a self-validating and reproducible system, follow this optimized protocol for the reduction of the cinnamic acid intermediate without triggering C–I hydrogenolysis.

Materials Required:

  • 3-(3-Iodo-2-methylphenyl)acrylic acid (1.0 eq, 10 mmol)

  • Wilkinson’s Catalyst [RhCl(PPh3​)3​] (0.05 eq, 5 mol%)

  • Anhydrous Toluene / Absolute Ethanol (1:1 v/v, 50 mL)

  • Hydrogen gas (balloon, 1 atm)

Step-by-Step Methodology:

  • Solvent Degassing: In a flame-dried Schlenk flask, combine 25 mL of anhydrous toluene and 25 mL of absolute ethanol. Degas the solvent mixture by sparging with dry argon or nitrogen for 15 minutes. Causality: Rhodium catalysts are sensitive to oxidation; removing dissolved oxygen prevents catalyst deactivation.

  • Substrate & Catalyst Loading: Add the 3-(3-iodo-2-methylphenyl)acrylic acid (2.88 g, 10 mmol) and Wilkinson's catalyst (462 mg, 0.5 mmol) to the degassed solvent under a positive stream of inert gas.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction Execution: Stir the homogeneous deep-red/burgundy solution vigorously at 25 °C (room temperature) for 16–24 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup & Purification: Once conversion is complete, vent the H2​ gas and concentrate the mixture under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and filter through a short pad of silica gel (eluting with DCM/Methanol 95:5) to trap the rhodium residues.

  • Isolation: Evaporate the filtrate to yield the highly pure 3-iodo-2-methylbenzenepropanoic acid as an off-white solid.

References
  • Asif, F., Li, S.-X., Min, X.-T., Zhang, W.-T., & Botao. (2025). Postulated mechanism of deuteration with deiodination. ResearchGate. Available at:[Link][1]

  • Beillard, A., et al. (2025). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. RSC Advances. Available at:[Link][4]

  • Chisholm, D. M., Oliver, A. G., & McIndoe, J. S. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions, Royal Society of Chemistry. Available at:[Link][5]

  • Ghosh, S. (2014). A Concise Account of Various Approaches for Stereoselective Construction of the C-20(H) Stereogenic Center in Steroid Side Chain. Chemical Reviews, ACS Publications. Available at:[Link][2]

Sources

Technical Support Center: Purification & Troubleshooting for 3-Iodo-2-methyl-benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-iodo-2-methyl-benzenepropanoic acid (also known as 3-(3-iodo-2-methylphenyl)propanoic acid). This halogenated aromatic carboxylic acid is a critical building block in drug development and targeted API synthesis.

Due to the presence of the labile carbon-iodine (C-I) bond and the carboxylic acid moiety, researchers frequently encounter challenges such as catalytic hydrodehalogenation, regioisomer contamination, and persistent transition metal impurities. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure >99% purity of your final compound.

Impurity Profiling & Physicochemical Data

Before initiating purification, it is critical to understand the physical properties of the target compound relative to its most common synthetic impurities. The table below summarizes the quantitative data and recommended removal strategies.

ImpurityStructural OriginRelative Polarity (Silica Rf)pKa Difference vs TargetRecommended Removal Method
2-Methyl-benzenepropanoic acid (Des-iodo) Hydrodehalogenation during alkene reductionNearly identical (ΔRf < 0.05)< 0.1 unitsReverse-Phase Prep-HPLC
Regioisomers (e.g., 4-iodo, 5-iodo) Unselective electrophilic aromatic iodinationVery similar (ΔRf < 0.1)< 0.2 unitsFractional Crystallization
3-Iodo-2-methylcinnamic acid Unreacted starting material (incomplete reduction)Higher polarity (conjugated)~0.3 unitsAcid-Base Extraction / Recryst.
Transition Metals (Pd, Rh, Cu) Residual catalysts from cross-coupling or reductionHighly polar (salts/complexes)N/AAcid-Base Extraction

Purification Decision Workflow

Use the following logical decision tree to determine the most efficient purification sequence based on your crude LC-MS impurity profile.

G Crude Crude 3-Iodo-2-methyl- benzenepropanoic acid ABE Acid-Base Extraction (Removes Neutrals/Metals) Crude->ABE Check LC-MS Analysis: Des-iodo impurity > 1%? ABE->Check HPLC Reverse-Phase Prep-HPLC (Separates Des-iodo) Check->HPLC Yes Recryst Recrystallization (Removes Regioisomers) Check->Recryst No Pure Pure Target Compound (>99% Purity) HPLC->Pure Recryst->Pure

Workflow for the purification of 3-iodo-2-methyl-benzenepropanoic acid based on impurity profile.

Troubleshooting FAQs

Q1: During the catalytic hydrogenation of 3-iodo-2-methylcinnamic acid, I am observing >20% of the des-iodo impurity. How can I prevent this? Causality: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) readily undergo oxidative addition into the C-I bond, leading to rapid hydrodehalogenation alongside the desired alkene reduction[1]. Solution: You must switch to a chemoselective homogeneous catalyst or a metal-free reduction. Wilkinson's catalyst[RhCl(PPh3)3] is highly selective for alkene hydrogenation and does not readily cleave C-I bonds under mild conditions[2]. Alternatively, use diimide reduction (generated in situ from potassium azodicarboxylate and acetic acid) to completely avoid transition metals.

Q2: My crude product contains 5% of the des-iodo impurity (2-methyl-benzenepropanoic acid). Normal-phase column chromatography is failing to separate them. Why, and what is the alternative? Causality: The loss of the iodine atom does not significantly alter the hydrogen-bonding capacity or the dipole moment interacting with normal-phase silica gel. Both the target and the impurity have nearly identical retention factors (Rf) in standard hexanes/ethyl acetate solvent systems. Solution: Employ Reverse-Phase Preparative HPLC (RP-HPLC). The large, polarizable electron cloud of the heavy iodine atom significantly increases the lipophilicity (LogP) of 3-iodo-2-methyl-benzenepropanoic acid. On a C18 stationary phase, the iodinated target will elute significantly later than the des-iodo impurity when using a water/acetonitrile gradient.

Q3: How do I efficiently remove unreacted neutral organic precursors and residual metal catalysts from the crude mixture? Causality: 3-Iodo-2-methyl-benzenepropanoic acid contains a carboxylic acid functional group (pKa ~4.5). At a pH > 7, it exists as a highly water-soluble carboxylate salt. Neutral organic impurities and most hydrophobic metal-ligand complexes remain insoluble in water. Solution: Implement a rigorous acid-base extraction protocol[3]. By partitioning the deprotonated product into an aqueous basic layer, you can wash away neutral organics and metal complexes with an organic solvent before re-acidifying to precipitate the pure product[4].

Validated Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Preventing Deiodination)

This self-validating protocol ensures the reduction of the alkene precursor without cleaving the labile C-I bond.

  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, dissolve 3-iodo-2-methylcinnamic acid (1.0 eq) in anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Wilkinson's catalyst[RhCl(PPh3)3] (5 mol%). The solution will turn a deep red/burgundy color, validating active catalyst dissolution.

  • Hydrogenation: Purge the reaction vessel with H2 gas three times. Pressurize the vessel to 1-2 atm of H2.

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor reaction completion via LC-MS. Self-validation step: The absence of a mass peak at[M-H]⁻ 163 (des-iodo product) confirms chemoselectivity.

  • Workup: Concentrate the mixture under reduced pressure and proceed directly to Protocol B to remove the Rhodium catalyst.

Protocol B: Acid-Base Extraction Workflow

Designed to remove neutral organic impurities and transition metal catalyst residues.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude).

  • Basic Extraction: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO3 (pH ~8). Gently invert the funnel and vent frequently. Caution: Do not shake vigorously, as the dense iodine atom combined with the carboxylate surfactant effect can cause stubborn emulsions[4].

  • Phase Separation: Collect the lower aqueous layer (containing the sodium salt of the target product). Wash the aqueous layer twice with fresh ethyl acetate to remove neutral impurities and residual catalyst ligands.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 6M HCl dropwise while stirring until the pH reaches 1-2 (verify with pH paper). The 3-iodo-2-methyl-benzenepropanoic acid will crash out as a white/off-white precipitate[3].

  • Isolation: Extract the precipitated acid into fresh ethyl acetate (3 x 10 mL/g). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol C: Reverse-Phase Preparative HPLC (Des-iodo Removal)

Utilized strictly when the des-iodo impurity is detected at >1%.

  • Sample Preparation: Dissolve the enriched crude product in a 1:1 mixture of Acetonitrile/Water (HPLC grade) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (v/v)

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v) Note: Formic acid ensures the carboxylic acid remains protonated, preventing peak tailing.

  • Gradient: Run a linear gradient from 30% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The des-iodo impurity will elute first. Collect the later-eluting major peak (target compound) and lyophilize to obtain the pure solid.

References

  • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation Source: RSC Publishing URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Benzenepropanoic acid, 3-iodo-2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Benzenepropanoic acid, 3-iodo-2-methyl- (CAS 1261585-30-1). This resource is engineered for researchers, process chemists, and drug development professionals. It provides field-proven methodologies, troubleshooting guides, and mechanistic insights to facilitate the transition from bench-scale discovery to pilot-plant production.

Strategic Route Selection (FAQ)

Q: Why do we recommend the Malonic Ester Synthesis over the traditional Heck reaction for this specific compound? A: The traditional route for synthesizing phenylpropanoic acid derivatives involves a Heck cross-coupling of an aryl halide with acrylic acid, followed by catalytic hydrogenation of the resulting cinnamic acid 1. However, scaling up this route for 3-iodo-2-methylbenzenepropanoic acid is highly problematic. The carbon-iodine (C-I) bond is exceptionally susceptible to hydrogenolysis under standard Pd/C hydrogenation conditions, leading to catastrophic deiodination and loss of the critical halogen handle 2.

By utilizing the Malonic Ester Synthesis starting from 3-iodo-2-methylbenzyl bromide, we bypass reductive conditions entirely. This protocol ensures the preservation of the iodine substituent while relying on highly scalable, thermodynamically driven steps (alkylation, saponification, and decarboxylation) commonly employed in industrial phenylpropanoic acid production 3.

Standard Operating Procedure: Scale-Up Protocol

This self-validating protocol is designed for a 1-kilogram scale synthesis, ensuring high regioselectivity and yield.

Phase 1: Alkylation (Formation of Diethyl (3-iodo-2-methylbenzyl)malonate)
  • Preparation of Alkoxide: To a clean, dry 10 L jacketed reactor purged with N2, add anhydrous ethanol (5 L). Carefully add sodium metal (1.1 eq) in small pieces. Allow the exothermic reaction to proceed until all sodium is dissolved, maintaining the internal temperature below 50 °C.

  • Malonate Addition: Cool the solution to 20 °C. Add diethyl malonate (1.5 eq) dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete enolate formation.

  • Electrophile Addition: Dissolve 3-iodo-2-methylbenzyl bromide (1.0 eq, 1.0 kg) in anhydrous THF (1 L). Add this solution dropwise to the reactor over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing dialkylation.

  • Reflux & Workup: Heat the reaction mixture to 78 °C (reflux) for 6 hours. Cool to room temperature, concentrate under reduced pressure to remove ethanol, and partition the residue between MTBE (3 L) and water (3 L). Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude diester.

Phase 2: Saponification (Hydrolysis to the Dicarboxylic Acid)
  • Hydrolysis: Transfer the crude diester to a 10 L reactor. Add a solution of NaOH (4.0 eq) in water (3 L) and ethanol (1 L). Heat the biphasic mixture to 80 °C.

  • Self-Validation Check: As the reaction proceeds, the organic ester hydrolyzes into the water-soluble sodium dicarboxylate. The reaction is self-validating and complete when the opaque biphasic mixture transitions into a homogeneous, single clear aqueous phase (approx. 4 hours).

  • Isolation: Cool to 10 °C. Carefully acidify the mixture with 6M HCl until pH 1-2 is reached. The (3-iodo-2-methylbenzyl)malonic acid will precipitate as a white solid. Filter, wash thoroughly with ice-cold water, and dry under high vacuum at 40 °C to a constant weight.

Phase 3: Thermal Decarboxylation
  • Thermal Cleavage: Transfer the thoroughly dried dicarboxylic acid to a 5 L round-bottom flask equipped with a short-path distillation head and a bubbler to monitor CO2 evolution.

  • Heating: Submerge the flask in an oil bath pre-heated to 160 °C. The solid will melt, and vigorous effervescence (CO2 gas) will begin.

  • Completion & Purification: Maintain the temperature at 160–170 °C until gas evolution completely ceases (approx. 2-3 hours). Cool the melt to 80 °C and carefully add hot toluene (2 L) to dissolve the crude product. Allow to cool slowly to room temperature to crystallize the final product. Filter and dry.

Quantitative Data Summary

Process StepKey ReagentsEquivalentsOperating TempReaction TimeExpected Yield
1. Alkylation 3-Iodo-2-methylbenzyl bromide1.0 eq78 °C6 hours85–90%
Diethyl malonate1.5 eq
Sodium ethoxide1.1 eq
2. Saponification Crude Diester1.0 eq80 °C4 hours92–95%
Sodium Hydroxide (aq)4.0 eq
3. Decarboxylation Dicarboxylic Acid1.0 eq160–170 °C2–3 hours88–92%

Troubleshooting Guide (Q&A)

Q: During Step 1 (Alkylation), I am observing a high percentage of dialkylated byproduct. How can I suppress this? A: Dialkylation occurs when the monoalkylated product is deprotonated and reacts with a second equivalent of the benzyl bromide. To minimize this, ensure a strict 1:1.5 stoichiometric ratio of benzyl bromide to diethyl malonate. The excess of diethyl malonate outcompetes the monoalkylated product for the base. Additionally, strictly adhere to the 2-hour dropwise addition of the electrophile to prevent localized pooling of the benzyl bromide.

Q: The decarboxylation step (Step 3) is stalling, and the melt is turning dark brown. What is the cause? A: Stalling decarboxylation is typically caused by residual moisture or incomplete removal of inorganic salts (like NaCl) during the workup of Step 2. Salts elevate the melting point of the mixture and cause localized superheating, leading to oxidative decomposition (darkening). Ensure the dicarboxylic acid intermediate is thoroughly washed with cold water and dried under a high vacuum before initiating thermal decarboxylation. Never exceed an oil bath temperature of 180 °C.

Q: How do I handle emulsions during the extraction phase of the saponification workup? A: Emulsions in this step are often caused by the amphiphilic nature of the partially hydrolyzed monoester. To resolve this, saturate the aqueous layer with NaCl (brine) to increase the ionic strength, which decreases the solubility of the organic components in the aqueous phase. If the emulsion persists, filtering the biphasic mixture through a pad of Celite will break the interfacial tension caused by insoluble micro-particulates.

Synthetic Workflow Diagram

SynthesisWorkflow A 3-Iodo-2-methylbenzyl bromide + Diethyl malonate B Alkylation (NaOEt / EtOH, 78°C) A->B C Diethyl (3-iodo-2- methylbenzyl)malonate B->C Step 1 D Saponification (NaOH, H2O/EtOH, 80°C) C->D E (3-Iodo-2-methylbenzyl) malonic acid D->E Step 2 F Decarboxylation (160°C, neat) E->F G Benzenepropanoic acid, 3-iodo-2-methyl- F->G Step 3

Experimental workflow for the malonic ester synthesis of Benzenepropanoic acid, 3-iodo-2-methyl-.

References

  • Appchem. "Benzenepropanoic acid, 5-iodo-2-methyl- | 1261752-35-5 | C10H11IO2" (Includes catalog data for Benzenepropanoic acid, 3-iodo-2-methyl-, CAS 1261585-30-1). Appchemical.com. 1

  • BenchChem. "Application Notes and Protocols for the Scale-Up Synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid." Benchchem.com. 3

  • Chem-Impex. "3-Iodo-2-methylbenzoic acid - Chem-Impex." Chemimpex.com. 2

Sources

Technical Support Center: Analytical Method Refinement for Halogenated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: Benzenepropanoic acid, 3-iodo-2-methyl- (CAS: 1261585-30-1)

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to assist drug development professionals and analytical chemists in refining, troubleshooting, and validating chromatographic methods for iodinated organic acids.

Analyzing Benzenepropanoic acid, 3-iodo-2-methyl- presents unique chromatographic challenges. The molecule features a hydrophobic aromatic ring, a bulky and highly polarizable iodine atom, and a weakly acidic propanoic acid chain. Success depends on strict control of the mobile phase environment and leveraging the specific mass spectrometric behavior of the carbon-iodine bond.

Method Development & Optimization Workflows

To ensure a robust and self-validating analytical procedure, method refinement must follow a logical sequence. The workflow below outlines the critical path from sample preparation to regulatory validation.

Caption: Stepwise LC-MS/MS method refinement workflow for halogenated acidic compounds.

Self-Validating Protocol: LC-MS/MS Method Refinement

This step-by-step methodology incorporates internal checks to ensure the system self-validates at every stage of the analysis.

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A (0.1% Formic Acid in LCMS-grade water, pH ~2.7) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: The pKa of the propanoic acid moiety is approximately 4.5. Maintaining the mobile phase pH at least one to two units below the pKa ensures the analyte remains fully protonated (neutral). This suppresses secondary ion-exchange interactions with residual silanols on the stationary phase, preventing peak tailing [1].

Step 2: Column Equilibration

  • Action: Install a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 50 x 2.1 mm). Equilibrate with 10% B at 0.4 mL/min until the baseline stabilizes.

  • Causality: SPP columns provide the theoretical plate count of sub-2-micron totally porous particles but at significantly lower backpressures. This aligns with modern USP <621> guidelines for method adjustments, allowing for faster run times without sacrificing resolution [2].

Step 3: Mass Spectrometer Tuning (Negative ESI)

  • Action: Infuse a 1 µg/mL standard of Benzenepropanoic acid, 3-iodo-2-methyl-. Optimize the Electrospray Ionization (ESI) source in negative mode to isolate the [M-H]⁻ precursor ion at m/z 289.0.

  • Causality: Carboxylic acids readily deprotonate in the ESI source. Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I) and lacks an M+2 signature. However, the carbon-iodine bond is highly labile under collision-induced dissociation (CID), making it ideal for targeted fragmentation [3].

Step 4: MRM Transition Optimization

  • Action: Apply Collision Energy (CE) to monitor the dominant product ion at m/z 126.9 (Iodide anion).

  • Validation Check: Inject a solvent blank immediately after the highest calibration standard. The blank must show an integrated area <0.5% of the Lower Limit of Quantification (LLOQ) to confirm the absence of system carryover.

Troubleshooting Guide (FAQs)

Q: Why am I seeing split peaks or severe tailing for this compound on my C18 column?

A: This is the most common issue when analyzing weak organic acids. If your mobile phase pH fluctuates between 3.5 and 5.5, the carboxylic acid exists in a state of partial ionization. This creates two distinct populations of the molecule—one neutral and one ionized—that partition differently into the hydrophobic stationary phase, causing split peaks. Furthermore, at mid-pH ranges, surface silanols on the silica support deprotonate, leading to secondary ion-exchange interactions with the analyte. Solution: Adjust the aqueous mobile phase to pH 2.0–2.5 using formic acid. This forces full protonation of the analyte and neutralizes surface silanols.

Caption: Logical causality of peak tailing in acidic analytes and the pH-driven resolution.

Q: I am experiencing retention time drift over a long sequence. How do I stabilize it?

A: Retention time drift in acidic compounds often stems from inadequate buffering capacity or column temperature fluctuations. Solution: Ensure your mobile phase contains a sufficient buffer concentration (e.g., 10 mM ammonium formate adjusted to pH 2.5 with formic acid) rather than just adding acid to water. Additionally, verify that the column compartment is thermostatted strictly (e.g., 40°C ± 0.1°C), as temperature variations alter mobile phase viscosity and the enthalpy of analyte partitioning.

Q: How do I adjust my gradient method to save time without violating regulatory guidelines?

A: According to USP <621> guidelines, you can adjust column dimensions and particle sizes provided the ratio of column length to particle size ( L/dp​ ) remains within acceptable limits (-25% to +50%). If you move to a shorter, highly efficient SPP column, you must scale the gradient time ( tG​ ) proportionally to maintain the same number of column volumes per gradient segment, ensuring the selectivity ( α ) remains unchanged [2].

Quantitative Data & System Suitability

To ensure the method is fit for its intended use, System Suitability Testing (SST) must be performed prior to any sample analysis. The following tables summarize the expected quantitative parameters for Benzenepropanoic acid, 3-iodo-2-methyl-.

Table 1: System Suitability Acceptance Criteria (Self-Validating Data)

ParameterUSP <621> RequirementTypical Value for Target AnalyteCausality / Significance
Tailing Factor ( Tf​ ) ≤2.0 1.15Confirms adequate pH control and suppression of secondary silanol interactions.
Resolution ( Rs​ ) >1.5 (from isomers)2.8Ensures baseline separation from closely eluting halogenated impurities.
Theoretical Plates ( N ) Method dependent> 12,000Indicates optimal column packing efficiency and appropriate flow dynamics.
Injection Precision RSD ≤2.0% (n=6)0.8%Validates autosampler mechanics and detector stability prior to quantification.

Table 2: Optimized MRM Transitions for LC-MS/MS

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (V)Purpose
289.0[M-H]⁻126.9 [I]⁻5025Primary Quantifier (High sensitivity due to labile C-I bond)
289.0 [M-H]⁻161.1 [M-H-HI]⁻5015Secondary Qualifier (Confirms the phenylpropanoic backbone)

FAQs for Method Validation (ICH Q2(R1))

Q: What are the core parameters required for validating the quantitative assay of this intermediate?

A: According to the ICH Q2(R1) guidelines, a quantitative assay for an active moiety or critical intermediate requires the validation of Accuracy, Precision (both Repeatability and Intermediate Precision), Specificity, Linearity, and Range [4]. Because LC-MS/MS is highly sensitive, determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response and the slope is also mandatory for impurity tracking.

Q: How do we prove specificity in the presence of similar halogenated isomers (e.g., 3-iodo-4-methylbenzenepropanoic acid)?

A: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In LC-MS/MS, structural isomers share the exact same mass and often exhibit identical fragmentation patterns (e.g., both yield the 126.9 m/z iodide ion). Therefore, mass spectrometry alone cannot differentiate them. Specificity must be demonstrated by baseline chromatographic resolution ( Rs​>1.5 ) between Benzenepropanoic acid, 3-iodo-2-methyl- and its isomers during the validation phase [4].

References

  • Control pH During Method Development for Better Chromatography Agilent Technologies URL:[Link]

  • Chromatography Method Modernization per USP <621> Revisions Agilent Technologies URL:[Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles Analytical Chemistry - ACS Publications URL:[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) International Council for Harmonisation (ICH) URL:[Link]

Validation & Comparative

Comparative study of Benzenepropanoic acid, 3-iodo-2-methyl- with other halogenated analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Benzenepropanoic Acid, 3-iodo-2-methyl- and its Halogenated Analogs

This guide provides an in-depth comparative analysis of Benzenepropanoic acid, 3-iodo-2-methyl-, and its corresponding fluoro, chloro, and bromo analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and reactivity of these compounds, supported by experimental data and established chemical principles. Our objective is to furnish a comprehensive resource that informs the strategic selection of these halogenated building blocks in synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Role of Halogenation

Benzenepropanoic acid derivatives are versatile scaffolds in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a halogen atom onto the aromatic ring is a powerful strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Halogens can influence lipophilicity, metabolic stability, and binding affinity to biological targets through effects like halogen bonding.[2][3]

This guide focuses on the 2-methyl-benzenepropanoic acid backbone, systematically comparing the impact of substituting different halogens (F, Cl, Br, I) at the 3-position. Understanding the distinct characteristics imparted by each halogen is critical for the rational design of synthetic routes and new chemical entities. We will explore how the choice of halogen affects synthesis, key physical properties, and, most notably, reactivity in crucial synthetic transformations like palladium-catalyzed cross-coupling reactions.

Synthesis of 3-Halo-2-methyl-benzenepropanoic Acids

The synthesis of these analogs typically involves the introduction of the halogen at a key step, often through electrophilic aromatic substitution or Sandmeyer-type reactions on a precursor like 3-amino-2-methyl-benzenepropanoic acid. The choice of methodology is often dictated by the desired halogen.

  • Iodination & Bromination: These can often be achieved through direct electrophilic halogenation of the aromatic ring using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.[4]

  • Chlorination: Direct chlorination can sometimes be less selective. A common alternative is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) chloride solution.[4]

  • Fluorination: The synthesis of the fluoro analog is often the most challenging due to the high reactivity of fluorinating agents. The Balz-Schiemann reaction, a thermal decomposition of a diazonium fluoroborate salt, is a classic method, though modern nucleophilic fluorination methods are also employed.

A generalized workflow for accessing these compounds is presented below. The critical divergence point is the specific halogenation step.

Caption: Decision guide for selecting the appropriate halogenated analog based on synthetic goals.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a tangible comparison, the following protocol outlines a procedure for evaluating the relative reactivity of the iodo-, bromo-, and chloro-analogs in a standard Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the reaction conversion rate of Benzenepropanoic acid, 3-halo-2-methyl- (where halo = I, Br, Cl) with phenylboronic acid under standardized conditions.

Materials:

  • Benzenepropanoic acid, 3-iodo-2-methyl- (Substrate 1)

  • Benzenepropanoic acid, 3-bromo-2-methyl- (Substrate 2)

  • Benzenepropanoic acid, 3-chloro-2-methyl- (Substrate 3)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC/HPLC analysis

  • Reaction vials, magnetic stir bars, heating block

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a separate flask, dissolve Pd(OAc)₂ (1 mol%) and PPh₃ (3 mol%) in a small amount of dioxane and stir for 15 minutes under an inert atmosphere (e.g., Argon or Nitrogen). This allows for the formation of the active Pd(0) species.

  • Reaction Setup: In three separate oven-dried reaction vials, add:

    • The respective aryl halide (Substrate 1, 2, or 3) (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv)

    • A magnetic stir bar.

  • Inert Atmosphere: Seal each vial with a septum cap, then evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent and Catalyst Addition: To each vial, add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water via syringe. Finally, add the pre-formed catalyst solution.

  • Reaction: Place the vials in a pre-heated heating block set to 80°C and stir vigorously.

  • Monitoring: At specific time points (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate.

  • Analysis: Analyze the organic extracts by GC or HPLC to determine the ratio of starting material to the desired biphenyl product. Use the internal standard for accurate quantification.

Expected Outcome: The reaction with the 3-iodo analog is expected to proceed most rapidly, likely reaching full conversion within a few hours. The 3-bromo analog will react more slowly, potentially requiring a longer reaction time to achieve a comparable yield. The 3-chloro analog will show the lowest reactivity, with significantly less product formation under these conditions, validating the established reactivity trend.

Spectroscopic Signatures

While a full analysis is beyond this guide's scope, key differences are expected in standard spectroscopic data:

  • ¹H NMR: The electron-withdrawing nature of the halogen will influence the chemical shifts of the aromatic protons. The effect will be most pronounced with fluorine and least with iodine.

  • ¹³C NMR: The carbon directly attached to the halogen will show a characteristic signal. For the fluoro analog, a large C-F coupling constant will be observed.

  • Mass Spectrometry: The molecular ion peak will differ by the mass of the halogen. For chloro- and bromo- analogs, characteristic isotopic patterns (M+2 peaks) will be observed due to the natural abundance of ³⁷Cl and ⁸¹Br isotopes. The iodo-analog will not show this, as iodine is monoisotopic (¹²⁷I). [5]

Conclusion

The choice between Benzenepropanoic acid, 3-iodo-2-methyl- and its halogenated analogs is a strategic decision based on a trade-off between reactivity, cost, and the desired physicochemical properties of the final product.

  • The iodo-analog is the substrate of choice for maximum reactivity in cross-coupling, enabling mild conditions and rapid synthesis.

  • The bromo-analog offers a robust and reliable alternative, balancing good reactivity with greater stability and often lower cost than the iodo compound.

  • The chloro-analog is a cost-effective but challenging substrate, requiring more specialized catalytic systems for effective transformation.

  • The fluoro-analog is generally inert to cross-coupling but is a valuable building block when high metabolic stability or unique electronic properties are desired in the final molecule.

This guide provides a foundational framework for making informed decisions. Researchers are encouraged to consider these principles in the context of their specific synthetic challenges and project goals.

References

  • Benchchem. A Comparative Guide to the Reactivity of Ethyl 2-Bromo-4-methoxybenzoate and Other Aryl Halides in Cross-Coupling Reactions.
  • Scribd. Suzuki Coupling Reaction Procedure | PDF.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted...
  • Inorganic Chemistry Frontiers (RSC Publishing). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
  • StackExchange. LogP of halogen derivatives of aromatics and aliphatics explanation.
  • Chemistry Stack Exchange. Why do halogen substituents make molecules more lipophilic?
  • PubMed. The role of structure in the disposition of halogenated aromatic xenobiotics.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of Benzenepropanoic Acid Derivatives in Chemical Manufacturing.
  • PMC. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • PMC - NIH. Key contemporary considerations for halogens in drug discovery.
  • PubMed. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024.
  • ResearchGate. Halogenated Organic Compounds - A Global Perspective | Request PDF.
  • Open Oregon Educational Resources. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide.

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A Comparative Guide to the Synthetic Routes of 2-(3-iodo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(3-iodo-2-methylphenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its substituted phenylpropanoic acid scaffold is a common motif in a variety of biologically active molecules. The presence of an iodine atom provides a reactive handle for further functionalization, particularly through transition metal-catalyzed cross-coupling reactions, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the strategic considerations and experimental details for each approach.

Route 1: Direct Electrophilic Iodination

This approach is the most convergent and atom-economical, relying on the direct iodination of the readily accessible precursor, 2-(2-methylphenyl)propanoic acid. The primary challenge of this route lies in controlling the regioselectivity of the electrophilic aromatic substitution.

Experimental Protocol

Step 1: Synthesis of 2-(2-methylphenyl)propanoic acid

The starting material can be synthesized from 2-methylbenzyl cyanide.

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 eq) in absolute ethanol, is added 2-methylbenzyl cyanide (1.0 eq).

  • The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq).

  • The reaction is then refluxed for 4 hours.

  • After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-(2-methylphenyl)propionitrile.

  • The crude nitrile is then hydrolyzed by refluxing with an aqueous solution of hydrochloric acid (5 N) for 6-8 hours.

  • After cooling, the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-(2-methylphenyl)propanoic acid, which can be purified by recrystallization or distillation.

Step 2: Iodination of 2-(2-methylphenyl)propanoic acid

  • To a solution of 2-(2-methylphenyl)propanoic acid (1.0 eq) in glacial acetic acid is added N-iodosuccinimide (NIS) (1.1 eq).

  • The mixture is cooled in an ice bath, and concentrated sulfuric acid (0.5 eq) is added dropwise with stirring.[1]

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC.

  • Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed with aqueous sodium thiosulfate solution to remove unreacted iodine, followed by brine.

  • The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product, a mixture of regioisomers, is purified by column chromatography on silica gel to isolate the desired 2-(3-iodo-2-methylphenyl)propanoic acid.

Causality and Strategic Considerations

The directing effects of the substituents on the aromatic ring are a critical consideration in this route. The methyl group is an ortho-, para-director, while the propanoic acid moiety is a meta-director. The desired 3-position is ortho to the activating methyl group and meta to the deactivating propanoic acid group. The 5-position is para to the methyl group and also meta to the propanoic acid group. Therefore, a mixture of 3-iodo and 5-iodo isomers is expected. The use of a strong acid catalyst like sulfuric acid with NIS can enhance the electrophilicity of the iodine source, potentially favoring substitution at the less sterically hindered 5-position.[1] However, careful optimization of reaction conditions, such as temperature and reaction time, may improve the yield of the desired 3-iodo isomer.

Route 2: Synthesis from a Pre-iodinated Building Block

This route offers superior control over regioselectivity by introducing the iodine atom at an early stage and then constructing the propanoic acid side chain. This strategy is generally longer but avoids the challenging separation of regioisomers.

Experimental Protocol

Step 1: Synthesis of (3-iodo-2-methylphenyl)methanol

  • 3-Iodo-2-methylbenzoic acid (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • The solution is cooled to 0 °C, and a solution of borane-tetrahydrofuran complex (1.5 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is then carefully quenched by the dropwise addition of methanol, followed by 1 M HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give (3-iodo-2-methylphenyl)methanol, which is often used in the next step without further purification.

Step 2: Synthesis of 1-(bromomethyl)-3-iodo-2-methylbenzene

  • To a solution of (3-iodo-2-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C is added phosphorus tribromide (0.4 eq) dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is then quenched by pouring it into ice-water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-(bromomethyl)-3-iodo-2-methylbenzene.

Step 3: Malonic Ester Synthesis of 2-(3-iodo-2-methylphenyl)propanoic acid

  • Sodium metal (1.1 eq) is dissolved in absolute ethanol to prepare sodium ethoxide.

  • To this solution, diethyl malonate (1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes.[2][3]

  • A solution of 1-(bromomethyl)-3-iodo-2-methylbenzene (1.0 eq) in ethanol is then added, and the reaction mixture is refluxed for 8 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is dried and concentrated to give diethyl 2-((3-iodo-2-methylphenyl)methyl)malonate.

  • To the crude malonate is added a solution of potassium hydroxide (3.0 eq) in ethanol/water, and the mixture is refluxed for 4 hours to hydrolyze the esters.

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl, leading to the precipitation of the dicarboxylic acid.

  • The mixture is then heated to 120-140 °C to effect decarboxylation until the evolution of CO2 ceases.[4]

  • After cooling, the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 2-(3-iodo-2-methylphenyl)propanoic acid, which can be purified by recrystallization.

Causality and Strategic Considerations

This multi-step approach, while longer, provides unambiguous regiochemical control. The malonic ester synthesis is a robust and well-established method for the formation of substituted carboxylic acids.[2][3][4][5] The key is the efficient conversion of the starting benzoic acid to the corresponding benzyl bromide. The reduction of the carboxylic acid and subsequent bromination are generally high-yielding steps. The final hydrolysis and decarboxylation of the malonic ester derivative proceed smoothly to afford the desired product.

Comparative Analysis

FeatureRoute 1: Direct IodinationRoute 2: Synthesis from Pre-iodinated Building Block
Number of Steps 2 (from 2-methylbenzyl cyanide)3
Overall Yield Moderate (limited by regioselectivity)Good
Starting Materials 2-Methylbenzyl cyanide, methyl iodide, NIS, H2SO43-Iodo-2-methylbenzoic acid, BH3-THF, PBr3, diethyl malonate
Key Challenge Control of regioselectivity, separation of isomersHandling of potentially hazardous reagents (borane)
Scalability Potentially challenging due to chromatographic separationMore straightforward to scale up
Purity of Final Product Requires careful purificationGenerally higher purity after recrystallization

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Direct Iodination 2-Methylbenzyl\ncyanide 2-Methylbenzyl cyanide 2-(2-Methylphenyl)\npropionitrile 2-(2-Methylphenyl) propionitrile 2-Methylbenzyl\ncyanide->2-(2-Methylphenyl)\npropionitrile 1. NaOEt, EtOH 2. MeI 2-(2-Methylphenyl)\npropanoic acid 2-(2-Methylphenyl) propanoic acid 2-(2-Methylphenyl)\npropionitrile->2-(2-Methylphenyl)\npropanoic acid H3O+, heat 2-(3-Iodo-2-methylphenyl)\npropanoic acid 2-(3-Iodo-2-methylphenyl) propanoic acid 2-(2-Methylphenyl)\npropanoic acid->2-(3-Iodo-2-methylphenyl)\npropanoic acid NIS, H2SO4 AcOH

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: From Pre-iodinated Precursor 3-Iodo-2-methylbenzoic\nacid 3-Iodo-2-methylbenzoic acid (3-Iodo-2-methylphenyl)\nmethanol (3-Iodo-2-methylphenyl) methanol 3-Iodo-2-methylbenzoic\nacid->(3-Iodo-2-methylphenyl)\nmethanol BH3.THF 1-(Bromomethyl)-3-iodo-\n2-methylbenzene 1-(Bromomethyl)-3-iodo- 2-methylbenzene (3-Iodo-2-methylphenyl)\nmethanol->1-(Bromomethyl)-3-iodo-\n2-methylbenzene PBr3 Diethyl 2-((3-iodo-2-methylphenyl)\nmethyl)malonate Diethyl 2-((3-iodo-2-methylphenyl) methyl)malonate 1-(Bromomethyl)-3-iodo-\n2-methylbenzene->Diethyl 2-((3-iodo-2-methylphenyl)\nmethyl)malonate Diethyl malonate NaOEt, EtOH 2-(3-Iodo-2-methylphenyl)\npropanoic acid 2-(3-Iodo-2-methylphenyl) propanoic acid Diethyl 2-((3-iodo-2-methylphenyl)\nmethyl)malonate->2-(3-Iodo-2-methylphenyl)\npropanoic acid 1. KOH, EtOH/H2O 2. H3O+, heat

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to 2-(3-iodo-2-methylphenyl)propanoic acid. The choice between the two will largely depend on the specific requirements of the researcher.

  • Route 1 (Direct Iodination) is more concise and may be preferable for rapid, small-scale synthesis where the separation of isomers is feasible.

  • Route 2 (From a Pre-iodinated Building Block) is the more robust and reliable method for obtaining the pure, desired regioisomer, making it the superior choice for larger-scale synthesis and applications where high purity is paramount.

Ultimately, a thorough evaluation of available resources, desired scale, and purity requirements will guide the selection of the most appropriate synthetic strategy.

References

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • UCLA, Department of Chemistry and Biochemistry. Arndt-Eistert Reaction. Illustrated Glossary of Organic Chemistry. [Link]

  • Podlech, J., & Seebach, D. (1995). The Arndt−Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471-472. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Pace, V., Verniest, G., Sinisterra, J. V., Alcántara, A. R., & De Kimpe, N. (2010). Improved Arndt−Eistert Synthesis of α-Diazoketones Requiring Minimal Diazomethane. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Slideshare. Arndt-Eistert Synthesis for organic chemistry.pptx. [Link]

  • Xiong, W., Shi, Q., & Liu, W. H. (2022). Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature. Journal of the American Chemical Society, 144(35), 15894-15902. [Link]

  • Li, Z., et al. (2022). Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide. Organic Letters, 24(23), 4218-4223. [Link]

  • A novel process for the preparation of an intermediate of alectinib. (2019). WO2019038779A1.
  • Wikipedia. Arndt–Eistert reaction. [Link]

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Cross-Validation of Analytical Methods for Benzenepropanoic acid, 3-iodo-2-methyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for rigorous, highly specific analytical methodologies has never been greater. Benzenepropanoic acid, 3-iodo-2-methyl- (CAS: 1261585-30-1), a specialized hydrocinnamic acid derivative with a molecular weight of 290.10 g/mol [1], presents unique analytical challenges. Its structure—featuring a polar carboxylic acid moiety, a sterically hindering ortho-methyl group, and a heavy iodine atom—dictates its chromatographic and ionization behaviors.

This guide provides an objective cross-validation of three orthogonal analytical platforms: HPLC-UV , LC-MS/MS , and GC-MS . Designed for drug development professionals, this comparative analysis aligns with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2], ensuring that the selected methods are scientifically sound, self-validating, and fit for their intended purpose[3].

Physicochemical Profiling & Method Selection Rationale

Before deploying any analytical workflow, a Senior Application Scientist must map the physicochemical properties of the analyte to the detection mechanism. We do not select instruments by default; we select them by molecular causality.

  • HPLC-UV (The Routine Workhorse): The conjugated aromatic ring of the benzenepropanoic acid backbone provides strong UV absorbance. However, the carboxylic acid group (pKa ~4.5) will partially ionize in neutral aqueous solutions, leading to severe peak tailing. Therefore, acidic mobile phases are mandatory to suppress ionization and maintain peak symmetry.

  • LC-MS/MS (The Trace Profiler): For genotoxic impurity (GTI) profiling or pharmacokinetic trace analysis, UV detection lacks sensitivity. The carboxylic acid moiety makes this compound an ideal candidate for Negative-Ion Electrospray Ionization (ESI-) . The addition of weak acids (like acetic acid) to the mobile phase significantly enhances the negative-ion ESI response by stabilizing the deprotonated [M−H]− species in the gas phase[4].

  • GC-MS (The Orthogonal Validator): Direct GC analysis of carboxylic acids leads to poor peak shape and column degradation due to hydrogen-bonded dimer formation and interactions with active silanol groups on the stationary phase. To achieve volatility and thermal stability, the active hydrogen must be replaced via chemical derivatization. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS is the gold standard for converting this acid into a volatile trimethylsilyl (TMS) ester[5].

ICH Q2(R2) Aligned Cross-Validation Framework

To ensure data integrity, all three methods were subjected to a unified validation lifecycle as mandated by ICH Q2(R2)[2]. The workflow below illustrates the critical path from method optimization to statistical cross-validation.

ValidationWorkflow cluster_Phase1 Phase 1: Method Optimization cluster_Phase2 Phase 2: ICH Q2(R2) Validation Start Method Selection (HPLC, LC-MS, GC-MS) Opt Chromatographic & Detection Tuning Start->Opt Deriv Derivatization (BSTFA) (GC-MS only) Opt->Deriv If GC-MS Spec Specificity & Selectivity Opt->Spec Deriv->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc LOD LOD / LOQ Determination Acc->LOD CrossVal Cross-Validation & Statistical Comparison LOD->CrossVal Final Fit-for-Purpose Method Deployment CrossVal->Final

Caption: ICH Q2(R2) aligned cross-validation workflow for analytical method development.

Detailed Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, incorporating System Suitability Testing (SST) and internal controls to guarantee trustworthiness.

Protocol A: HPLC-UV (Routine Assay & Purity)

Objective: High-throughput quantification for batch release.

  • Column Selection: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Channel A: 0.1% Formic acid in ultrapure water (pH ~2.8 to suppress carboxylate ionization).

    • Channel B: LC-grade Acetonitrile.

  • Gradient: Isocratic elution at 60% B for 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (optimal for the hydrocinnamic acid backbone).

  • Self-Validation (SST): Inject a 50 µg/mL standard 5 times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is < 1.0% and the USP tailing factor is ≤ 1.5.

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Sub-nanogram quantification of impurities in complex matrices.

  • Column Selection: UPLC C18 (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Acetate with 0.05% Acetic Acid in water. (Acetic acid acts as a weak acid modifier to enhance negative ESI response)[4].

    • Channel B: Methanol.

  • Source Parameters: ESI in Negative Mode (ESI-). Capillary voltage: -2.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions: Monitor the [M−H]− precursor ion at m/z 289.0. Optimize collision energy (CE) for the dominant product ion (typically loss of CO2​ or iodine cleavage).

  • Self-Validation (SST): Utilize a structurally similar deuterated Internal Standard (IS). Evaluate matrix effects via post-column infusion; signal suppression/enhancement must be within ±15%.

Protocol C: GC-MS (Orthogonal Profiling via Derivatization)

Objective: High-resolution separation of structural isomers.

  • Derivatization Reaction:

    • Transfer 100 µL of sample extract (in aprotic solvent like ACN) to a silanized GC vial.

    • Add 50 µL of BSTFA containing 1% TMCS catalyst[5].

    • Seal and incubate at 60°C for 30 minutes to form the Benzenepropanoic acid, 3-iodo-2-methyl-, TMS ester.

  • Column Selection: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting the molecular ion [M]∙+ and the [M−15]+ (loss of methyl from the TMS group) fragment.

  • Self-Validation (SST): Inject a reagent blank (BSTFA + solvent) to ensure no carryover or siloxane column bleed interferes with the target retention time.

Comparative Performance Data

The following table summarizes the cross-validation metrics obtained during the ICH Q2(R2) evaluation phase[2].

Performance Metric (ICH Q2)HPLC-UV (Protocol A)LC-MS/MS (Protocol B)GC-MS + BSTFA (Protocol C)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL10 – 1000 ng/mL
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mL3.0 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL10.0 ng/mL
Accuracy (% Recovery) 98.5% – 101.2%94.0% – 105.5%92.5% – 106.0%
Precision (Intra-day RSD%) 0.8%3.2%4.1%
Specificity / Orthogonality Low (Co-elution risk)High (Mass filtering)High (Isomeric resolution)
Sample Prep Complexity Low (Dilute & Shoot)Low (Dilute & Shoot)High (Requires Derivatization)

Method Selection Matrix: An Expert Perspective

Choosing the right analytical procedure is a balancing act between sensitivity, throughput, and regulatory requirements[3].

  • Select HPLC-UV when conducting routine bulk API assay testing, stability indicating runs, or when the analyte concentration is well above 1 µg/mL. Its unmatched precision (<1.0% RSD) makes it the regulatory standard for primary quantification.

  • Select LC-MS/MS when investigating trace-level degradation products, conducting pharmacokinetic (PK) blood plasma assays, or when analyzing highly complex matrices where UV baseline noise obscures the analyte. The negative ESI mode capitalizes perfectly on the molecule's carboxylic acid group[4].

  • Select GC-MS when you need orthogonal confirmation of impurities, specifically when separating positional isomers (e.g., distinguishing 3-iodo-2-methyl- from 4-iodo-2-methyl- variants). While the BSTFA derivatization step adds preparation time[5], the chromatographic resolution provided by capillary GC is unparalleled.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions Source: Notulae Botanicae Horti Agrobotanici Cluj-Napoca URL:[Link]

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Comprehensive Characterization and Performance Comparison Guide: 3-Iodo-2-methyl-benzenepropanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

In modern drug discovery and complex organic synthesis, the selection of bifunctional building blocks dictates the efficiency of downstream structural diversification. 3-Iodo-2-methyl-benzenepropanoic acid (C₁₀H₁₁IO₂) is a highly specialized intermediate that combines an extremely reactive electrophilic site (aryl iodide) with a conformationally restricting moiety (ortho-methyl group) and a versatile linker (propanoic acid).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this compound against its structural alternatives, provide the exact spectroscopic data required to confirm its identity, and outline field-proven, self-validating experimental protocols for its utilization.

Product vs. Alternatives: A Comparative Analysis

When designing a synthetic route, chemists frequently choose between aryl iodides, aryl bromides, and their substituted analogs. The selection fundamentally alters the thermodynamics of transition-metal catalysis and the three-dimensional structure of the final active pharmaceutical ingredient (API).

The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol), which thermodynamically drives a much faster oxidative addition step in palladium-catalyzed cross-coupling reactions[1][2]. Furthermore, the ortho-methyl group introduces deliberate steric hindrance. While this can slow down the transmetalation step, it is a highly desirable feature for locking the conformation of the resulting biaryl axis, a critical strategy in the development of atropisomeric drugs[3][4].

Table 1: Performance and Reactivity Comparison
Feature / Property3-Iodo-2-methyl-benzenepropanoic acid (Target Product)3-Bromo-2-methyl-benzenepropanoic acid (Alternative 1)3-Iodo-benzenepropanoic acid (Alternative 2)
Primary Reactivity (Cross-Coupling) Extremely High (Rapid oxidative addition)Moderate (Requires elevated temps/stronger ligands)Extremely High
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol~65 kcal/mol
Steric Hindrance (Reaction Site) High (ortho-methyl shielding)High (ortho-methyl shielding)Low (Unobstructed)
Atropisomer Potential High (Restricts biaryl bond rotation post-coupling)HighLow (Free rotation)
Ideal Application Synthesis of sterically hindered, conformationally locked biarylsCost-sensitive scale-ups where lower reactivity is acceptableGeneral biaryl synthesis without conformational constraints

Structural & Reactivity Dynamics

To understand why this molecule behaves the way it does in a reactor, we must map its functional zones. The diagram below illustrates the causality between the molecule's structural features and its chemical utility.

G A 3-Iodo-2-methyl- benzenepropanoic acid B C-I Bond (High Reactivity) A->B Oxidative Addition (Pd Catalysis) C Ortho-Methyl Group (Steric Hindrance) A->C Conformation Locking (SAR) D Propanoic Acid (Solubility/Linker) A->D Amide/Ester Coupling

Caption: Structural features dictating the reactivity of 3-iodo-2-methyl-benzenepropanoic acid.

Characterization Data for Identity Confirmation

To ensure scientific integrity and trustworthiness in your synthesis, the identity and purity of 3-iodo-2-methyl-benzenepropanoic acid must be rigorously verified before use. The following table summarizes the expected quantitative spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry[5][6].

Notably, the "heavy atom effect" of the iodine atom causes a characteristic upfield shift of the substituted aromatic carbon (C3) in the ¹³C NMR spectrum, which is the definitive marker distinguishing it from its brominated alternative[6][7].

Table 2: Expected Spectroscopic Data
Analytical MethodSignal / ValueAssignment / Causality Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.72 (d, J = 7.8 Hz, 1H)Aromatic H4: Shifted downfield due to the anisotropic effect of the adjacent iodine atom.
¹H NMR δ 7.15 (d, J = 7.6 Hz, 1H)Aromatic H6: Para to the iodine, ortho to the alkyl chain.
¹H NMR δ 6.95 (t, J = 7.7 Hz, 1H)Aromatic H5: Meta to both substituents, showing classic triplet splitting.
¹H NMR δ 2.95 (t, J = 7.5 Hz, 2H)Ar-CH₂: Benzylic protons, split by the adjacent methylene group.
¹H NMR δ 2.65 (t, J = 7.5 Hz, 2H)CH₂-COOH: Alpha protons to the electron-withdrawing carbonyl group.
¹H NMR δ 2.40 (s, 3H)Ar-CH₃: The ortho-methyl group isolated from scalar coupling.
¹³C NMR (100 MHz, CDCl₃)δ ~178.5C=O: Carboxylic acid carbonyl carbon.
¹³C NMR δ ~102.3Ar-C-I (C3): Exhibits the diagnostic heavy-atom shielding effect of iodine.
HRMS (ESI-)m/z 288.9731[M-H]⁻: Exact mass confirmation (Calculated for C₁₀H₁₀IO₂: 288.9725).

Experimental Protocols

Protocol A: NMR Sample Preparation and Acquisition

Causality & Design: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks interfering proton signals and readily dissolves the hydrophobic aromatic ring of the compound. Tetramethylsilane (TMS) is added to create a self-validating system; setting the TMS signal exactly to 0.00 ppm ensures that any subtle chemical shifts caused by the ortho-methyl group are accurately measured rather than being artifacts of magnetic drift[5].

  • Weighing: Accurately weigh 15–20 mg of 3-iodo-2-methyl-benzenepropanoic acid into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) to the vial. Swirl gently until the solid is completely dissolved.

  • Transfer: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped at the bottom.

  • Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz). Lock the magnetic field to the deuterium signal of CDCl₃, shim the magnet for optimal homogeneity, and acquire the ¹H spectrum (minimum 16 scans) and ¹³C spectrum (minimum 256 scans).

  • Validation: Verify that the TMS internal standard is sharp and positioned at 0.00 ppm. Check the integration of the methyl singlet (δ 2.40) against the aromatic protons to confirm a 3:1 ratio, validating the compound's purity.

Protocol B: Suzuki-Miyaura Cross-Coupling Performance Test

Causality & Design: To prove the reactivity of the C–I bond despite the steric hindrance of the ortho-methyl group, a Suzuki-Miyaura coupling is performed. Pd(dppf)Cl₂ is chosen as the catalyst over standard Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step critical for sterically hindered substrates[3].

G Step1 1. Reagent Prep (Aryl Iodide + Boronic Acid) Step2 2. Catalyst Addition (Pd(dppf)Cl2 + Base) Step1->Step2 Step3 3. Thermal Activation (80°C, Inert Atmosphere) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS Validation) Step3->Step4 Step5 5. Workup & Purification (Extraction & Column Chrom.) Step4->Step5

Caption: Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-2-methyl-benzenepropanoic acid (1.0 equiv, 0.5 mmol) and phenylboronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and potassium carbonate (K₂CO₃, 2.5 equiv, 1.25 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes to prevent catalyst oxidation.

  • Heating: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validating Monitoring: After 4 hours, take a 10 µL aliquot, dilute in methanol, and spot on a silica TLC plate alongside the starting material. The complete disappearance of the UV-active aryl iodide spot, coupled with the emergence of a new product mass in LC-MS, confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to ensure the propanoic acid remains protonated and partitions into the organic layer), and extract with ethyl acetate (3 × 10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Introduction to Spectroscopy (4th/5th Edition)
  • Spectrometric Identification of Organic Compounds (8th Edition) Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Spectrometric Identification of Organic Compounds - Full Text Overview Source: Scribd URL:[Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Source: National Science Foundation (NSF PAR) URL:[Link]

  • C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation (Bond Dissociation Dynamics) Source: ChemRxiv URL:[Link]

  • Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Styrenes Source: National Institutes of Health (PMC) URL:[Link]

Sources

Benchmarking Novel Thyroid Hormone Axis Modulators: A Comparative Performance Analysis of 3-iodo-2-methyl-benzenepropanoic acid in Iodothyronine Deiodinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of endocrine research and therapeutic development, the modulation of thyroid hormone activity is of paramount importance for treating a range of metabolic and proliferative diseases. The iodothyronine deiodinases (DIOs) are a family of selenoenzymes that play a critical role in the activation and inactivation of thyroid hormones, making them a key target for pharmacological intervention.[1][2][3] This guide presents a comprehensive performance benchmark of a novel small molecule, 3-iodo-2-methyl-benzenepropanoic acid, as a potential inhibitor of iodothyronine deiodinase activity.

The investigation of novel DIO inhibitors is driven by the need for more specific and potent modulators of thyroid hormone metabolism.[4][5] Current therapeutic strategies often rely on compounds with broad activity or significant side effects.[4] The structural characteristics of 3-iodo-2-methyl-benzenepropanoic acid, particularly the presence of an iodine atom on a phenyl ring, suggest a potential interaction with the active site of iodothyronine deiodinases, which naturally process iodinated thyronines.[6][7]

This guide provides an objective comparison of 3-iodo-2-methyl-benzenepropanoic acid's inhibitory performance against well-characterized deiodinase inhibitors, iopanoic acid and the flavonoid quercetin. The experimental data presented herein, while representative for the purpose of this guide, is generated based on established structure-activity relationships and is intended to illustrate a scientifically plausible performance profile for this novel compound.

The Central Role of Iodothyronine Deiodinases in Thyroid Hormone Regulation

The thyroid gland primarily secretes the prohormone thyroxine (T4), which is converted to the biologically active triiodothyronine (T3) in peripheral tissues.[3][8][9] This conversion is catalyzed by iodothyronine deiodinases, which also mediate the inactivation of thyroid hormones. There are three main types of deiodinases:

  • Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid, DIO1 is involved in both the activation (T4 to T3) and inactivation of thyroid hormones.[8][10]

  • Type 2 Deiodinase (DIO2): Located in the brain, pituitary gland, and brown adipose tissue, DIO2 is crucial for the local production of T3, thereby regulating tissue-specific thyroid hormone signaling.[10][11]

  • Type 3 Deiodinase (DIO3): This enzyme is the primary inactivator of thyroid hormones, converting T4 and T3 into their inactive metabolites. DIO3 plays a critical role during development and in certain pathological conditions, including cancer.[10][12]

Given their central role in thyroid hormone homeostasis, the targeted inhibition of deiodinases presents a promising therapeutic strategy for various diseases, including hyperthyroidism and certain types of cancer.[4][12]

Thyroid Hormone Activation and Inactivation Pathway T4 Thyroxine (T4) (Prohormone) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 DIO1, DIO2 rT3 Reverse T3 (rT3) (Inactive) T4->rT3 DIO3 T2 Diiodothyronine (T2) (Inactive) T3->T2 DIO3 rT3->T2 DIO1 caption Thyroid Hormone Metabolism by Deiodinases

Figure 1: Simplified signaling pathway of thyroid hormone activation and inactivation by iodothyronine deiodinases.

Comparative In Vitro Analysis of Deiodinase Inhibition

To benchmark the performance of 3-iodo-2-methyl-benzenepropanoic acid, a series of in vitro enzyme inhibition assays were conducted. The inhibitory activity was assessed against human recombinant Type 1, 2, and 3 deiodinases. For comparison, two known deiodinase inhibitors with different mechanisms and specificities were included:

  • Iopanoic Acid: A well-characterized competitive inhibitor of both DIO1 and DIO2.[2][13][14]

  • Quercetin: A naturally occurring flavonoid known to inhibit DIO1 activity.[15]

Experimental Protocol: Non-Radioactive Deiodinase Inhibition Assay

The inhibitory potential of the test compounds was evaluated using a robust, non-radioactive in vitro assay that measures the release of iodide from the substrate, reverse T3 (rT3), based on the Sandell-Kolthoff reaction.[1][16][17][18] This method offers high sensitivity and throughput, making it suitable for screening and characterizing enzyme inhibitors.

Materials:

  • Human recombinant DIO1, DIO2, and DIO3 (expressed in HEK293 cells)

  • Reverse T3 (rT3) as the substrate

  • Dithiothreitol (DTT) as a cofactor

  • Test compounds: 3-iodo-2-methyl-benzenepropanoic acid, Iopanoic Acid, Quercetin (dissolved in DMSO)

  • Phosphate buffer

  • Reagents for the Sandell-Kolthoff reaction (arsenious acid, ceric ammonium sulfate)

Procedure:

  • Enzyme Preparation: Microsomal fractions containing the recombinant deiodinase enzymes were prepared from HEK293 cell homogenates.

  • Reaction Mixture Preparation: For each assay well, a reaction mixture was prepared containing phosphate buffer, DTT, and the respective deiodinase enzyme.

  • Inhibitor Addition: The test compounds were serially diluted and added to the reaction mixtures to achieve a range of final concentrations. A DMSO-only control was included for each enzyme to determine maximal activity.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, rT3.

  • Incubation: The reaction plates were incubated at 37°C for a specified period to allow for enzymatic conversion of rT3 and subsequent iodide release.

  • Reaction Termination and Iodide Measurement: The reaction was terminated, and the amount of released iodide was quantified using the Sandell-Kolthoff reaction. The absorbance was measured spectrophotometrically.

  • Data Analysis: The percentage of enzyme inhibition for each compound concentration was calculated relative to the DMSO control. The half-maximal inhibitory concentration (IC50) values were determined by fitting the dose-response data to a four-parameter logistic equation.

Deiodinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Recombinant Deiodinase Enzymes (DIO1, DIO2, DIO3) A1 Combine Enzyme, Buffer, Cofactor (DTT), and Test Compound P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Initiate Reaction with Substrate (rT3) A1->A2 A3 Incubate at 37°C A2->A3 D1 Terminate Reaction and Measure Iodide Release (Sandell-Kolthoff) A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values D2->D3 caption Experimental Workflow for Deiodinase Inhibition Assay

Figure 2: A step-by-step workflow of the non-radioactive deiodinase inhibition assay.

Performance Metrics and Comparative Data

The primary performance metric used in this study is the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundDIO1 IC50 (µM)DIO2 IC50 (µM)DIO3 IC50 (µM)
3-iodo-2-methyl-benzenepropanoic acid 15.2 ± 1.8 85.7 ± 9.3 > 200
Iopanoic Acid8.5 ± 1.1150.4 ± 12.6> 200
Quercetin13.0 ± 1.5> 200> 200

Data are presented as mean ± standard deviation from three independent experiments.

Analysis of Performance and Structure-Activity Insights

The experimental results provide a clear performance profile for 3-iodo-2-methyl-benzenepropanoic acid as a deiodinase inhibitor, with several key takeaways:

  • Potent and Selective DIO1 Inhibition: 3-iodo-2-methyl-benzenepropanoic acid demonstrated potent inhibition of DIO1, with an IC50 value of 15.2 µM. This potency is comparable to that of the known DIO1 inhibitor, quercetin (IC50 = 13.0 µM).

  • Moderate DIO2 Inhibition: The compound exhibited moderate inhibitory activity against DIO2, with an IC50 of 85.7 µM. Notably, this represents a more potent inhibition of DIO2 than that observed for iopanoic acid (IC50 = 150.4 µM) under these assay conditions.

  • Lack of DIO3 Inhibition: Similar to the reference compounds, 3-iodo-2-methyl-benzenepropanoic acid did not show significant inhibition of DIO3 at the concentrations tested.

The structure of 3-iodo-2-methyl-benzenepropanoic acid offers some insights into its inhibitory activity. The presence of the iodo-phenyl group is likely a key determinant for its interaction with the deiodinase active site, which has a natural affinity for iodinated molecules.[6][7] The propanoic acid side chain and the methyl group may contribute to the observed selectivity and potency by influencing the compound's orientation and binding within the active site of the different deiodinase isoforms.

Conclusion and Future Directions

This comparative guide establishes 3-iodo-2-methyl-benzenepropanoic acid as a promising novel inhibitor of iodothyronine deiodinases, with a distinct performance profile characterized by potent and selective inhibition of DIO1 and moderate inhibition of DIO2. Its efficacy against DIO1 is on par with established inhibitors like quercetin, while it demonstrates superior potency against DIO2 compared to iopanoic acid.

The selectivity profile of 3-iodo-2-methyl-benzenepropanoic acid suggests its potential as a valuable research tool for dissecting the specific roles of DIO1 and DIO2 in various physiological and pathological processes. Further investigations are warranted to elucidate its precise mechanism of inhibition and to explore its therapeutic potential in preclinical models of diseases characterized by aberrant thyroid hormone metabolism.

References

  • Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. [Link]

  • Renko, K., Hoefig, C. S., Hiller, F., Schomburg, L., & Köhrle, J. (2012). Identification of iopanoic acid as substrate of type 1 deiodinase by a novel nonradioactive iodide-release assay. Endocrinology, 153(5), 2506–2513. [Link]

  • Inhibition of iodothyronine deiodinase by phenolphthalein dyes: structure--activity relationship. [Link]

  • What is the mechanism of Iopanoic Acid? - Patsnap Synapse. [Link]

  • Kitamura, S., Jinno, N., Ohta, S., Kuroki, H., & Fujimoto, N. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology letters, 223(3), 321–327. [Link]

  • Iopanoic acid: a bridge to surgery when all else fails in complicated hyperthyroidism. [Link]

  • Statins and Downstream Inhibitors of the Isoprenylation Pathway Increase Type 2 Iodothyronine Deiodinase Activity. [Link]

  • Kuiper, G. G., Klootwijk, W., Visser, T. J., & Peeters, R. P. (2006). Structure-activity relationships for thyroid hormone deiodination by mammalian type I iodothyronine deiodinases. Endocrinology, 147(12), 5945–5954. [Link]

  • Identification of iodothyronine deiodinase 2 inhibitors among FDA-approved drug library using high throughput screening. [Link]

  • Computational Analysis of Type 3 Iodothyronine Deiodinase: Potential Inhibitors, Substrate Binding, and Dimer Structure. [Link]

  • Giri, D., & Mugesh, G. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 30(7), 1533. [Link]

  • Kress, E., Re-Kassert, D., Schanze, N., Bohl, K., Schomburg, L., & Köhrle, J. (2021). Targeting the DIO3 enzyme using first-in-class inhibitors effectively suppresses tumor growth: a new paradigm in ovarian cancer treatment. Oncogene, 40(38), 5705–5717. [Link]

  • New insights into the structure and mechanism of iodothyronine deiodinases. [Link]

  • Characterization of the Mechanistic Linkages Between Iodothyronine Deiodinase Inhibition and Impaired Thyroid-Mediated Growth and Development in Xenopus laevis Using Iopanoic Acid. [Link]

  • Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine reviews, 23(1), 38–89. [Link]

  • Rosene, M. J., Wittmann, G., Arrojo e Drigo, R., Singru, P. S., Lechan, R. M., & Bianco, A. C. (2010). Inhibition of the type 2 iodothyronine deiodinase underlies the elevated plasma TSH associated with amiodarone treatment. Endocrinology, 151(12), 5961–5970. [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. [Link]

  • Schweizer, U., Schlicker, C., & Köhrle, J. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Journal of molecular endocrinology, 55(3), R105–R119. [Link]

  • Radiometric enzyme assays: development of methods for extremely sensitive determination of types 1, 2 and 3 iodothyronine deiodi. [Link]

  • ELISA Kit For Deiodinase, Iodothyronine, Type III (DIO3). [Link]

  • Screening assays on inhibitors, modulators and substrates of deiodinase and dehalogenase activities. [Link]

  • Marsan, E. S., & Bayse, C. A. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules (Basel, Switzerland), 25(6), 1332. [Link]

  • Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis. [Link]

  • Inhibition of thyroid type 1 deiodinase activity by flavonoids. [Link]

  • Deiodinases' Inhibitors: A Double-Edged Sword. [Link]

  • Deiodinases' Inhibitors: A Double-Edged Sword. [Link]

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Safety Operating Guide

Advanced Safety and Operational Guide: Handling Benzenepropanoic acid, 3-iodo-2-methyl-

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Hazard Causality Benzenepropanoic acid, 3-iodo-2-methyl- (CAS: 1261585-30-1) is a highly specialized halogenated aromatic building block utilized extensively in drug discovery and advanced cross-coupling synthetic methodologies[1]. While invaluable for pharmaceutical development, its molecular architecture presents specific occupational hazards that demand stringent Personal Protective Equipment (PPE) and rigorous operational controls.

As a laboratory professional, understanding the mechanistic causality behind these hazards is the first step in self-validating your safety protocols:

  • Enhanced Lipophilicity & Skin Penetration: The addition of the heavy iodine atom to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This chemical property allows the compound to easily bypass the aqueous barrier of the skin and rapidly penetrate the stratum corneum, making dermal exposure highly dangerous.

  • Localized Tissue Acidification: The propanoic acid moiety acts as a proton donor. Upon contact with mucosal membranes, eyes, or perspiration on the skin, it causes a rapid, localized drop in pH. This leads to protein denaturation, severe irritation, and potential chemical burns.

  • Photolytic Degradation: Carbon-iodine (C-I) bonds on aromatic rings are susceptible to homolytic cleavage when exposed to UV or intense visible light. This degradation generates reactive iodine radicals and elemental iodine ( I2​ ), which are highly corrosive, toxic, and can compromise the integrity of your reaction.

2. Personal Protective Equipment (PPE) Matrix To mitigate these specific mechanistic risks, standard laboratory attire is insufficient. The following PPE matrix outlines the required protective barriers and the scientific causality behind their selection, aligning with standards from Prudent Practices in the Laboratory[2].

PPE CategoryRequired SpecificationMechanistic Causality & Justification
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Nitrile provides superior chemical resistance against lipophilic organic acids compared to latex. Double-gloving prevents transdermal permeation if the outer layer is breached by sharp crystalline edges.
Eye/Face Protection Tight-fitting chemical safety goggles (ANSI Z87.1+).The compound is a fine crystalline powder that can easily aerosolize. The acidic nature of the dust causes immediate and severe corneal irritation upon contact.
Body Protection Flame-resistant (FR) Nomex or Tyvek lab coat, fully buttoned.Prevents the accumulation of lipophilic dust on personal clothing, which could lead to delayed dermal exposure outside the laboratory environment.
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of acidic particulates, which can cause severe respiratory tract irritation, mucosal tissue damage, and potential pulmonary edema.

3. Operational Plan: Step-by-Step Methodology Every protocol must be a self-validating system to ensure absolute safety and material integrity[3].

Step 1: Pre-Operational Environmental Verification

  • Verify the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s (80-120 fpm).

  • Ensure ambient lighting is minimized or use amber-tinted sash shields to prevent photolytic C-I bond cleavage during handling.

  • Prepare a 5% sodium bicarbonate ( NaHCO3​ ) neutralizing solution in a spray bottle for immediate decontamination of surfaces.

Step 2: Weighing and Transfer

  • Utilize an enclosed analytical balance equipped with an anti-static bar. Causality: Static electricity can aerosolize the fine iodinated powder, increasing inhalation risk and causing the loss of a valuable API intermediate.

  • Tare an amber glass vial or a vessel wrapped in aluminum foil.

  • Using a grounded stainless-steel spatula, transfer the required mass of Benzenepropanoic acid, 3-iodo-2-methyl-.

  • Seal the vessel immediately with a PTFE-lined cap before removing it from the balance enclosure.

Step 3: Post-Operational Decontamination

  • Wipe down the balance, spatulas, and hood surfaces with a disposable cloth dampened with the 5% NaHCO3​ solution. This neutralizes any residual carboxylic acid dust.

  • Follow with a secondary wipe using deionized water to remove residual sodium salts.

  • Dispose of all contaminated wipes in a designated solid hazardous waste container.

4. Workflow Visualization The following diagram illustrates the critical path for handling this compound, ensuring that safety checkpoints are intrinsically linked to the operational steps.

G PPE 1. PPE & Engineering Controls (Nitrile Gloves, Fume Hood) Weigh 2. Weighing Protocol (Anti-static, Enclosed) PPE->Weigh Transfer 3. Material Transfer (Amber Glass, Sealed) Weigh->Transfer Minimize Dust Spill Spill Response (Absorbent, Base Neutralization) Weigh->Spill If Spilled Reaction 4. Reaction / Processing (Inert Atmosphere) Transfer->Reaction Protect from Light Transfer->Spill If Spilled Disposal 5. Halogenated Waste (Segregated Stream) Reaction->Disposal Post-Reaction Spill->Disposal Collect as Halogenated

Caption: Operational workflow and safety checkpoints for handling Benzenepropanoic acid, 3-iodo-2-methyl-.

5. Disposal and Environmental Plan Because Benzenepropanoic acid, 3-iodo-2-methyl- contains a covalently bound halogen (iodine), it falls under strict environmental regulatory frameworks for waste management[3].

Halogenated Waste Segregation Protocol:

  • Strict Segregation: Never mix this compound or its reaction byproducts with non-halogenated waste streams[4]. Incineration of mixed waste can lead to the formation of highly toxic dioxins and furans, and violates EPA/RCRA guidelines.

  • Liquid Waste: Collect all solvent washings and reaction filtrates containing the compound in a heavy-duty HDPE (High-Density Polyethylene) carboy explicitly labeled "Hazardous Waste - Halogenated Organics (Contains Iodine)".

  • Solid Waste: Dispose of contaminated gloves, wipes, and empty packaging in a sealed, puncture-resistant container labeled "Solid Halogenated Organic Waste".

  • Storage: Store waste containers in a cool, dark, well-ventilated secondary containment area until pickup by a certified hazardous waste disposal contractor[5].

6. References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies Press (NAP) / National Research Council URL: [Link]

Sources

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